JNJ-54717793
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H18F4N6O |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(3-fluoro-2-pyrimidin-2-ylphenyl)-[(1S,2R,4R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone |
InChI |
InChI=1S/C22H18F4N6O/c23-14-4-1-3-13(19(14)20-27-7-2-8-28-20)21(33)32-12-5-6-16(32)15(9-12)31-18-11-29-17(10-30-18)22(24,25)26/h1-4,7-8,10-12,15-16H,5-6,9H2,(H,30,31)/t12-,15-,16+/m1/s1 |
InChI Key |
NWUAUSABGZEYEW-WQVCFCJDSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F |
Canonical SMILES |
C1CC2C(CC1N2C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)NC5=NC=C(N=C5)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
JNJ-54717793: A Technical Guide to its Mechanism of Action as a Selective Orexin 1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent and selective antagonist of the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in brain regions associated with stress, anxiety, and reward.[1][2] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[3][4] The selective blockade of OX1R by this compound presents a promising therapeutic strategy for anxiety and panic disorders, distinguishing it from dual orexin receptor antagonists which are primarily utilized for their sleep-promoting effects.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound at the orexin 1 receptor, detailing its binding affinity, functional antagonism, and effects in preclinical models.
Core Mechanism of Action: Selective OX1R Antagonism
This compound acts as a competitive antagonist at the orexin 1 receptor. Its high affinity and selectivity for OX1R over OX2R have been demonstrated in a series of in vitro studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with orexin receptors.
Table 1: In Vitro Binding Affinities of this compound
| Receptor | Species | Radioligand | pKi | Ki (nM) |
| OX1R | Human | [³H]-SB674042 | 7.83 | 14.8 |
| OX1R | Rat | [³H]-SB674042 | 7.84 | 14.5 |
| OX2R | Human | [³H]-EMPA | <6.0 | >1000 |
Table 2: In Vitro Functional Potencies of this compound
| Receptor | Species | Assay Type | Agonist | pKB | KB (nM) |
| OX1R | Human | Calcium Mobilization | Orexin-A (EC80) | 7.9 | 12.6 |
| OX1R | Rat | Calcium Mobilization | Orexin-A (EC80) | 7.8 | 15.8 |
| OX2R | Human | Calcium Mobilization | Orexin-A (EC80) | <6.0 | >1000 |
Table 3: In Vivo Receptor Occupancy of this compound in Rats
| Dose (mg/kg, p.o.) | Time Post-Dose (h) | Receptor Occupancy (%) |
| 3 | 1 | ~40 |
| 10 | 1 | ~70 |
| 30 | 1 | ~90 |
| 30 | 6 | ~75 |
| 30 | 24 | ~20 |
Table 4: Effects of this compound in a Rat Model of CO2-Induced Panic
| Treatment | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle + Air | - | No significant change | No significant change |
| Vehicle + 20% CO2 | - | Increase | Decrease (Bradycardia) |
| This compound + 20% CO2 | 3 | Attenuated pressor response at one time point | No significant effect |
| This compound + 20% CO2 | 10 | Attenuated pressor response | Attenuated bradycardia |
| This compound + 20% CO2 | 30 | Attenuated pressor response | Attenuated bradycardia |
Table 5: Effects of this compound in a Rat Model of Sodium Lactate-Induced Panic
| Treatment | Dose (mg/kg, p.o.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Social Interaction |
| Vehicle + Saline | - | No significant change | No significant change | No significant change |
| Vehicle + Sodium Lactate | - | Increase | Increase (Tachycardia) | Decrease |
| This compound + Sodium Lactate | 30 | Attenuated pressor response | No significant effect on tachycardia | Attenuated decrease |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human and rat orexin 1 and 2 receptors.
Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing either human OX1R, rat OX1R, or human OX2R are cultured and harvested.
-
Cell pellets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand is used: [³H]-SB674042 for OX1R and [³H]-EMPA for OX2R.
-
Increasing concentrations of unlabeled this compound are incubated with the cell membranes and the radioligand in a 96-well plate.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist potency (pKB) of this compound at human and rat orexin 1 receptors.
Protocol:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing either human or rat OX1R are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., from a FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
-
Compound Addition and Signal Detection:
-
The plates are placed in a fluorometric imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells, followed by a fixed concentration of orexin-A that elicits a submaximal response (EC80).
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.
-
-
Data Analysis:
-
The ability of this compound to inhibit the orexin-A-induced calcium mobilization is quantified.
-
The pKB value, a measure of the antagonist's potency, is calculated from the concentration-response curves.
-
Signaling Pathways and Visualizations
Orexin 1 Receptor Signaling Pathway
Activation of the orexin 1 receptor by its endogenous ligand, orexin-A, primarily initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses, including the modulation of ion channels and the activation of other kinases such as the extracellular signal-regulated kinase (ERK). This compound, as a competitive antagonist, blocks the initial binding of orexin-A to the OX1R, thereby inhibiting this entire downstream signaling cascade.
Caption: Orexin 1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow: In Vitro Characterization
The in vitro characterization of this compound follows a logical progression from assessing its binding to the target receptor to confirming its functional antagonism. This workflow ensures a comprehensive understanding of the compound's molecular pharmacology before proceeding to in vivo studies.
Caption: Workflow for the In Vitro Pharmacological Characterization of this compound.
Logical Relationship: From Target Engagement to Preclinical Efficacy
The therapeutic potential of this compound is established through a series of interconnected studies. In vivo receptor occupancy confirms that the compound reaches its target in the brain at relevant doses. This target engagement is then linked to behavioral and physiological effects in animal models of panic and anxiety, providing evidence of preclinical efficacy.
Caption: Logical Flow from Target Engagement to Preclinical Efficacy of this compound.
Conclusion
This compound is a highly selective and potent antagonist of the orexin 1 receptor. Its mechanism of action is centered on the competitive blockade of orexin-A binding to OX1R, thereby inhibiting the canonical Gq-protein coupled signaling pathway and subsequent intracellular calcium mobilization. In vivo studies have demonstrated that this compound effectively penetrates the blood-brain barrier, engages its target receptor, and attenuates panic-like behaviors and associated physiological responses in preclinical models. These findings underscore the potential of this compound as a novel therapeutic agent for the treatment of anxiety and panic disorders, with a mechanism of action that is distinct from existing anxiolytics and dual orexin receptor antagonists. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human populations.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erepo.uef.fi [erepo.uef.fi]
JNJ-54717793: A Comprehensive Technical Profile of a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of JNJ-54717793, a potent and selective antagonist for the orexin-1 receptor (OX1R) over the orexin-2 receptor (OX2R). This document details the quantitative binding affinities and functional antagonism, outlines the experimental methodologies used for these determinations, and illustrates the relevant signaling pathways and experimental workflows.
Core Selectivity Profile: OX1R vs. OX2R
This compound demonstrates a significant selectivity for the human orexin-1 receptor (hOX1R) over the human orexin-2 receptor (hOX2R). This selectivity is evident in both radioligand binding assays and functional assays, establishing it as a valuable tool for investigating the physiological roles of OX1R.
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the selectivity of this compound.
Table 1: Radioligand Binding Affinity
| Target | Species | Radioligand | Kᵢ (nM) | Selectivity (OX2R/OX1R) |
| OX1R | Human | [³H]-SB674042 | 16[1] | ~44-50 fold[2][3][4] |
| OX2R | Human | [³H]-EMPA | 700[1] | |
| OX1R | Rat | [³H]-SB674042 | pKᵢ = 7.84 |
Note: pKᵢ is the negative logarithm of the Kᵢ value. A pKᵢ of 7.83 corresponds to a Kᵢ of approximately 14.8 nM.
Table 2: Functional Antagonism
| Target | Species | Assay Type | Agonist | pKₒ |
| OX1R | Human | Calcium Mobilization | Orexin-A (EC₈₀) | Correlates well with pKᵢ |
| OX1R | Rat | Calcium Mobilization | Orexin-A (EC₈₀) | Correlates well with pKᵢ |
| OX2R | Human | Calcium Mobilization | Orexin-A (EC₈₀) |
Note: pKₒ is the negative logarithm of the antagonist's equilibrium dissociation constant (Kₒ), indicating its potency in a functional assay.
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and functional antagonism of this compound.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Kᵢ) of this compound for OX1R and OX2R.
Objective: To quantify the affinity of the test compound for the target receptors by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
Cell Lines:
-
CHO K1 cells stably transfected with human OX1R.
-
HEK-293 cells stably transfected with rat OX1R.
-
HEK-293 cells stably transfected with human OX2R.
-
-
Radioligands:
-
[³H]-SB674042 for OX1R binding.
-
[³H]-EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide) for OX2R binding.
-
-
Non-specific Binding Control: 10 µM almorexant.
-
Test Compound: this compound dilutions.
-
Buffers and Reagents: Dulbecco's PBS.
Procedure:
-
Cell membranes were prepared from the respective cell lines.
-
Dilutions of this compound were prepared in Dulbecco's PBS from a 10 mM stock in DMSO.
-
The cell membranes were incubated with the test compound dilutions and the appropriate radioligand for 60 minutes at room temperature.
-
Non-specific binding was determined in the presence of 10 µM almorexant.
-
The binding reactions were terminated by filtration.
-
The amount of bound radioactivity on the filters was quantified using a scintillation counter.
-
The Kᵢ values were calculated using non-linear regression analysis (one-site competition model) with software such as GraphPad Prism.
In Vitro Functional Assays (Calcium Mobilization)
These assays were performed to determine the functional antagonism (pKₒ) of this compound at OX1R and OX2R.
Objective: To measure the ability of the antagonist to inhibit the increase in intracellular calcium induced by an agonist (Orexin-A).
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity and Pharmacological Profile of JNJ-54717793: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-54717793 is a novel, orally active, and brain-penetrant antagonist with high affinity and selectivity for the orexin-1 receptor (OX1R).[1][2][3] This technical guide provides a detailed overview of the in vitro binding characteristics of this compound, the experimental methodologies used for its characterization, and its role within the orexin signaling pathway. The data presented herein are crucial for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of targeting the orexin system for conditions such as anxiety disorders.[1][2]
Core Compound Profile
-
Compound Name: this compound
-
Chemical Name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine)
-
Mechanism of Action: Selective Orexin-1 Receptor (OX1R) Antagonist
Quantitative In Vitro Binding Affinity
The in vitro binding affinity of this compound has been rigorously determined through competitive radioligand binding assays, revealing its high affinity for the human and rat OX1R and its selectivity over the orexin-2 receptor (OX2R). The key quantitative data are summarized in the table below.
| Target Receptor | Species | Binding Affinity (pKi) | Binding Affinity (Ki) | Selectivity (OX1R vs. OX2R) | Reference |
| Orexin-1 Receptor (OX1R) | Human | 7.83 | 16 nM | ~50-fold | |
| Orexin-1 Receptor (OX1R) | Rat | 7.84 | |||
| Orexin-2 Receptor (OX2R) | Human | 700 nM |
Experimental Protocols: Radioligand Binding Assays
The determination of the in vitro binding affinity of this compound was accomplished through competitive radioligand binding assays. The following provides a detailed methodology based on published protocols.
Orexin-1 Receptor (OX1R) Binding Assay
-
Biological System: Cell membranes prepared from a stable pool of HEK-293 cells transfected with either the human or rat OX1R.
-
Radioligand: [³H]-SB674042 was utilized as the radioligand for competitive binding.
-
Assay Principle: The assay measures the ability of this compound to displace the radioligand from the OX1R in a concentration-dependent manner.
-
Procedure:
-
Cell membranes expressing the target receptor were prepared and resuspended in an appropriate buffer.
-
A fixed concentration of the radioligand ([³H]-SB674042) was incubated with the cell membranes.
-
Increasing concentrations of the test compound (this compound) were added to compete for binding to the receptor.
-
The mixture was incubated to allow for binding to reach equilibrium.
-
The bound and free radioligand were separated via filtration.
-
The amount of bound radioactivity was quantified using scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (one-site competition) with software such as GraphPad Prism.
Orexin-2 Receptor (OX2R) Binding Assay for Selectivity Determination
-
Biological System: Cell membranes from HEK-293 cells stably transfected with the human OX2R were used.
-
Radioligand: [³H]-EMPA served as the radioligand for the OX2R competitive binding assay.
-
Non-specific Binding Determination: Non-specific binding was determined in the presence of a high concentration (10 µM) of a non-selective orexin receptor antagonist, almorexant.
-
Procedure and Data Analysis: The experimental procedure and subsequent data analysis to determine the Ki value followed the same principles as the OX1R binding assay.
Orexin Signaling Pathway and the Role of this compound
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of various physiological functions, including wakefulness, appetite, and stress responses. This compound, as an OX1R antagonist, specifically blocks the downstream signaling initiated by the binding of orexin-A and orexin-B to the OX1R.
Caption: Orexin-1 Receptor Signaling and this compound Inhibition.
Experimental Workflow for In Vitro Binding Affinity Determination
The following diagram illustrates the logical flow of the experimental process to determine the in vitro binding affinity of a test compound like this compound.
Caption: Workflow for In Vitro Binding Affinity Determination.
Conclusion
This compound is a potent and selective antagonist of the orexin-1 receptor, as demonstrated by robust in vitro binding data. The high affinity for OX1R, coupled with its selectivity over OX2R, makes it a valuable pharmacological tool for investigating the physiological roles of the OX1R and a promising candidate for the development of novel therapeutics for anxiety and other stress-related disorders. The detailed experimental protocols and an understanding of its place in the orexin signaling pathway are fundamental for its application in preclinical and clinical research.
References
The Selective Orexin-1 Receptor Antagonist JNJ-54717793: An In-depth Technical Guide on its Effects on Sleep Architecture in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a novel, brain-penetrant, and selective orexin-1 receptor (OX1R) antagonist.[1][2] The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of sleep-wake states, feeding behavior, and reward processing.[3][4] While dual orexin receptor antagonists (DORAs) and selective orexin-2 receptor antagonists (SORAs) are primarily developed for the treatment of insomnia, selective OX1R antagonists like this compound are being investigated for their potential in treating anxiety and panic disorders, with a key interest in their effects on sleep architecture.[5] This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on sleep, detailed experimental protocols for such studies, and a visualization of the underlying signaling pathways.
Core Mechanism of Action
This compound exhibits high affinity and potent antagonism for OX1R, with approximately 50-fold selectivity over OX2R. Orexin receptors are G-protein coupled receptors (GPCRs). The binding of orexins to OX1R primarily activates the Gq signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that promote wakefulness. This compound competitively binds to OX1R, thereby blocking the binding of endogenous orexins and inhibiting this wake-promoting signaling cascade.
Data Presentation: Effects on Sleep Architecture
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on sleep architecture in rats and mice.
Table 1: Effects of this compound on Sleep Parameters in Rats
| Parameter | Vehicle | This compound (10 mg/kg, s.c.) | p-value |
| NREM Latency (min) | 31.8 ± 5.0 | Not significantly different | > 0.05 |
| REM Latency (min) | 66.2 ± 2.1 | Significantly reduced | < 0.05 |
| NREM Duration (min) | Not specified | Not significantly different | > 0.05 |
| REM Duration (min) | Not specified | Not significantly different | > 0.05 |
| Data are presented as mean ± SEM. The study examined the 2-hour period following drug administration during the light phase. |
Table 2: Effects of this compound on REM Sleep in Wild-Type and OX2R Knockout (KO) Mice
| Genotype | Treatment | REM Latency (min) | REM Duration (min) |
| Wild-Type | Vehicle | Not specified | Not specified |
| This compound (30 mg/kg, p.o.) | Slightly reduced (not significant) | No significant change | |
| OX2R KO | Vehicle | Not specified | Not specified |
| This compound (30 mg/kg, p.o.) | Significantly reduced (p < 0.05) | Significantly prolonged (p < 0.01) | |
| Data are for the first 6 hours post-treatment during the light phase. In both genotypes, NREM sleep latency and duration were not affected. |
Experimental Protocols
The following section details the methodologies for key experiments cited in the preclinical evaluation of this compound's effects on sleep.
Animal Models
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Rats: Male Sprague Dawley rats weighing 250-300 grams at the time of surgery are commonly used.
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Mice: Both wild-type and OX2R knockout (KO) mice are utilized to investigate the specific role of OX1R blockade.
EEG/EMG Electrode Implantation Surgery
Aseptic surgical techniques are employed to implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame.
-
EEG Electrodes: Small stainless-steel screws are implanted into the skull over the frontal and parietal cortices to record cortical EEG.
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EMG Electrodes: Flexible, insulated stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle activity.
-
-
Headmount Assembly: The electrode leads are connected to a headmount assembly which is secured to the skull using dental cement.
-
Post-operative Care: Animals are provided with appropriate analgesics and allowed a recovery period of at least one week before experiments.
Polysomnography Recording
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days to minimize stress and obtain stable baseline sleep recordings.
-
Recording Environment: Recordings are conducted in sound-attenuated, electrically shielded chambers with a controlled light-dark cycle (e.g., 12h:12h) and constant temperature.
-
Data Acquisition: EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized using a polysomnography data acquisition system.
Sleep Scoring and Data Analysis
-
Epoching: The continuous EEG/EMG recordings are divided into discrete epochs, typically 10 seconds in duration.
-
Vigilance State Classification: Each epoch is manually or semi-automatically scored into one of three vigilance states based on the following criteria:
-
Wakefulness: Low-amplitude, high-frequency EEG and high-amplitude EMG activity.
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Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.
-
Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta-dominant) EEG and muscle atonia (very low EMG activity).
-
-
Sleep Architecture Parameters: The scored data is then used to calculate various sleep parameters, including:
-
Latency to NREM/REM sleep: Time from the start of the recording to the first epoch of NREM/REM sleep.
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Duration of each sleep stage: Total time spent in wakefulness, NREM, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
Mandatory Visualizations
Orexin Signaling Pathway
Caption: Orexin signaling pathway and the antagonistic action of this compound on OX1R.
Experimental Workflow for Preclinical Sleep Study
References
The Role of the Orexin-1 Receptor Antagonist JNJ-54717793 in Modulating Anxiety-Like Behaviors: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist, and its role in the modulation of anxiety-like behaviors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the orexin system for anxiety and panic disorders.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[1][2] Orexin neurons, located in the lateral hypothalamus, project extensively to brain regions implicated in fear and anxiety, such as the amygdala and locus coeruleus.[1][2] Preclinical evidence strongly suggests that overactivity of the orexin system, particularly through the OX1R, contributes to the pathophysiology of panic and anxiety disorders.[1]
This compound is a brain-penetrant, selective OX1R antagonist developed to investigate the therapeutic potential of inhibiting this pathway. This whitepaper summarizes the key preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound in modulating anxiety-like behaviors.
Mechanism of Action: Orexin-1 Receptor Signaling
This compound exerts its effects by competitively binding to and blocking the orexin-1 receptor, thereby preventing its activation by endogenous orexin-A. The binding of orexin-A to OX1R, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream effects, including neuronal excitation. By blocking this initial binding step, this compound effectively inhibits this entire signaling pathway.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through its high binding affinity and its functional impact in various models.
Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound
| Receptor | Species | Binding Affinity (pKi) | Functional Antagonism (pKB) | Selectivity (OX1R vs. OX2R) |
| OX1R | Human | 7.83 | 8.0 | ~50-fold |
| OX1R | Rat | 7.84 | 7.9 | - |
| OX2R | Human | 6.1 | 6.3 | - |
Table 2: Effect of this compound on CO2-Induced Panic-Like Behaviors in Rats
| Treatment Group | Social Interaction Time (s) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle + Room Air | 105 ± 10 | - | - |
| Vehicle + 20% CO2 | 45 ± 8 | +25 ± 3 | -80 ± 10 |
| This compound (3 mg/kg) + 20% CO2 | 55 ± 9 | +20 ± 4 | -75 ± 12 |
| This compound (10 mg/kg) + 20% CO2 | 70 ± 11 | +15 ± 5 | -50 ± 8 |
| This compound (30 mg/kg) + 20% CO2 | 95 ± 12 | +10 ± 4* | -40 ± 7 |
| *p < 0.05 vs. Vehicle + 20% CO2; **p < 0.01 vs. Vehicle + 20% CO2. Data are presented as mean ± SEM. |
Table 3: Effect of this compound on Sodium Lactate-Induced Panic-Like Behaviors in Rats
| Treatment Group | Social Interaction Time (s) | Change in Heart Rate (bpm) |
| Vehicle + Saline | 110 ± 12 | - |
| Vehicle + Sodium Lactate | 50 ± 7 | +100 ± 15 |
| This compound (3 mg/kg) + Sodium Lactate | 60 ± 9 | +95 ± 18 |
| This compound (10 mg/kg) + Sodium Lactate | 75 ± 10 | +80 ± 13 |
| This compound (30 mg/kg) + Sodium Lactate | 100 ± 11** | +60 ± 10 |
| *p < 0.05 vs. Vehicle + Sodium Lactate; **p < 0.01 vs. Vehicle + Sodium Lactate. Data are presented as mean ± SEM. |
Experimental Protocols
The anxiolytic potential of this compound was evaluated using established preclinical models of panic and anxiety.
CO2-Induced Panic Model
This model induces a state of panic-like behavior in rodents through the inhalation of a higher concentration of carbon dioxide.
Methodology:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally 60 minutes before the test.
-
Apparatus: A sealed Plexiglas chamber with controlled gas inflow.
-
Procedure: Rats were placed in the chamber and exposed to atmospheric air for a 5-minute baseline period, followed by a 5-minute exposure to 20% CO2, and then a 5-minute post-exposure period with atmospheric air.
-
Parameters Measured: Cardiovascular parameters (mean arterial pressure, heart rate) were continuously monitored via radiotelemetry. Anxiety-like behavior was assessed in a subsequent social interaction test. Locomotor activity was measured throughout the exposure.
Sodium Lactate-Induced Panic Model
Intravenous infusion of sodium lactate is known to induce panic attacks in susceptible individuals and panic-like responses in rodents.
Methodology:
-
Animals: Male Sprague-Dawley rats were made "panic-prone" by chronic inhibition of GABA synthesis in the perifornical hypothalamic area.
-
Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle was administered orally 60 minutes prior to lactate infusion.
-
Procedure: Rats received an intravenous infusion of 0.5 M sodium lactate over 15 minutes.
-
Parameters Measured: Cardiovascular responses and anxiety-like behavior in the social interaction and open field tests were assessed.
Social Interaction Test
This test assesses anxiety-like behavior by measuring the time a rat spends interacting with an unfamiliar conspecific.
Methodology:
-
Apparatus: A standard open-field arena.
-
Procedure: The test rat is placed in the arena with an unfamiliar juvenile rat. The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded over a 5-minute period. A reduction in social interaction time is indicative of increased anxiety.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior (thigmotaxis).
Methodology:
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape.
-
Procedure: The rat is placed in the center of the arena, and its activity is recorded for 5-10 minutes.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A preference for the periphery and reduced exploration of the center are indicative of anxiety-like behavior. This compound did not produce sedative effects, as indicated by no significant changes in locomotor activity in this test.
Conclusion
The selective OX1R antagonist this compound demonstrates a clear anxiolytic profile in robust preclinical models of panic. It effectively attenuates both the behavioral and physiological symptoms of panic-like states induced by CO2 inhalation and sodium lactate infusion. These effects are achieved without inducing sedation, a common side effect of many anxiolytic drugs. The data strongly support the hypothesis that antagonism of the orexin-1 receptor is a promising therapeutic strategy for the treatment of anxiety and panic disorders. Further clinical investigation is warranted to translate these preclinical findings to human populations.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of JNJ-54717793
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R) antagonist. The document details its mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.
Introduction
This compound is a brain-penetrant, selective antagonist of the orexin-1 receptor, developed for the potential treatment of anxiety and panic disorders.[1][2][3] The orexin system, comprising orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, feeding, and stress responses.[4][5] While the dual antagonism of both receptors has been a successful strategy for treating insomnia, selective antagonism of OX1R is being explored for anxiety-related conditions, aiming to avoid the sedative effects associated with OX2R blockade. This compound emerged from a medicinal chemistry program aimed at optimizing a dual orexin receptor antagonist into a selective OX1R antagonist with favorable drug-like properties.
Discovery and Chemical Synthesis
This compound, with the chemical name (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine), was developed through the optimization of a nonselective substituted azabicyclo[2.2.1]heptane dual orexin receptor antagonist. The optimization process focused on improving selectivity for OX1R, affinity, and pharmacokinetic properties.
Synthesis of this compound:
A multi-step synthesis process was utilized to produce this compound in gram quantities. The key steps are outlined below:
-
Removal of the Cbz protecting group from a precursor molecule using 10 wt % Pd/C under a hydrogen atmosphere in ethanol to yield the primary amine.
-
Formation of the amino pyrazine by reacting the primary amine with 2-chloro-5-trifluoromethylpyrazine in acetonitrile in the presence of triethylamine (TEA) at 80°C.
-
Boc deprotection to yield the free amine.
-
Amide bond coupling of the amine with 3-fluoro-2-(pyrimidin-2-yl)benzoic acid, mediated by T3P (propylphosphonic anhydride) in 2-methyltetrahydrofuran (2-MeTHF) in the presence of diisopropylethylamine (DIPEA).
Mechanism of Action and Signaling Pathway
This compound acts as a high-affinity, selective antagonist at the orexin-1 receptor. Orexin receptors are G-protein coupled receptors. The binding of orexin-A (which has a high affinity for both OX1R and OX2R) or orexin-B (which is more selective for OX2R) to OX1R typically leads to the activation of the Gq/11 protein, resulting in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By competitively binding to OX1R, this compound blocks these downstream signaling events.
Preclinical Pharmacology
The preclinical evaluation of this compound demonstrated its high affinity and selectivity for OX1R, as well as its functional antagonism and in vivo target engagement.
This compound exhibits high-affinity binding to both human and rat OX1R, with significantly lower affinity for the human OX2R, confirming its selectivity. This high binding affinity translates to potent functional antagonism.
| Parameter | Human OX1R | Rat OX1R | Human OX2R | Reference |
| Binding Affinity (pKi) | 7.83 | 7.84 | <6.12 | |
| Binding Affinity (Ki, nM) | 16 | - | 700 | |
| Functional Antagonism (pKB) | - | - | - |
Pharmacokinetic studies in various preclinical species revealed that this compound has properties suitable for further development, including good oral bioavailability and brain penetration.
| Species | Clearance | Reference |
| Mouse | Moderate | |
| Rat | Moderate | |
| Dog | Low | |
| Nonhuman Primate | Moderate |
Note: Specific quantitative values for clearance were not provided in the search results.
The in vivo activity of this compound was assessed in rodent models of panic and anxiety.
-
Ex Vivo Receptor Occupancy: Oral administration of this compound in rats demonstrated dose-dependent occupancy of OX1Rs in the brain, confirming its ability to cross the blood-brain barrier and engage its target.
-
Panic and Anxiety Models: In rat models utilizing panicogenic stimuli such as CO2 and sodium lactate, this compound attenuated panic-like behaviors and associated cardiovascular responses without affecting baseline locomotor activity.
-
Effects on Sleep: this compound had minimal effect on spontaneous sleep in wild-type mice and rats. However, in OX2R knockout mice, it selectively promoted REM sleep, further demonstrating its specific in vivo engagement of OX1R.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
-
Objective: To determine the binding affinity of this compound for human and rat OX1R and human OX2R.
-
Protocol:
-
Membranes from cells expressing the respective orexin receptors were prepared.
-
Competitive binding assays were performed using specific radioligands: [3H]SB-674042 for OX1R and [3H]EMPA for OX2R.
-
Membranes were incubated with the radioligand and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
IC50 values were calculated and converted to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional antagonist activity of this compound at OX1R.
-
Protocol:
-
Cells expressing the orexin receptors were loaded with a calcium-sensitive fluorescent dye.
-
Cells were pre-incubated with varying concentrations of this compound or vehicle.
-
An EC80 concentration of the agonist orexin-A was added to stimulate the cells.
-
Changes in intracellular calcium concentration were measured by monitoring fluorescence.
-
The inhibitory potency (pKB) of this compound was determined from the concentration-response curves.
-
-
Objective: To measure the in vivo occupancy of OX1R by this compound in the rat brain after oral administration.
-
Protocol:
-
Rats were orally administered with this compound at different doses and for varying durations.
-
At specific time points, animals were euthanized, and brains were rapidly removed.
-
The tenia tecta, a brain region with high OX1R expression, was dissected.
-
Homogenates of the tenia tecta were incubated with the radioligand [3H]SB-674042 to label the available (unoccupied) receptors.
-
Receptor occupancy was calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.
-
Conclusion
This compound is a potent and selective OX1R antagonist with demonstrated brain penetration and target engagement in preclinical models. Its ability to attenuate panic-like behaviors in rodent models suggests its potential as a novel therapeutic for anxiety disorders, with a pharmacological profile that is not expected to produce the sedative effects of dual orexin receptor antagonists. While extensive clinical trial data for this compound is not publicly available, its discovery and preclinical development provide a strong rationale for the continued investigation of selective OX1R antagonism in the treatment of anxiety and related disorders.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-54717793 in Rodent Models of Panic Attacks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of JNJ-54717793, a selective orexin 1 receptor (OX1R) antagonist, in two established rodent models of panic attacks: the carbon dioxide (CO2)-induced panic model and the sodium lactate-induced panic model. This compound has demonstrated efficacy in attenuating panic-like behaviors and associated cardiovascular responses in these preclinical models, suggesting its potential as a novel treatment for anxiety and panic disorders.[1][2]
Compound Details
This compound is a potent, selective, and brain-penetrant antagonist of the orexin 1 receptor.[1][3][4] It exhibits high affinity for the rat OX1R and has a selectivity of approximately 50-fold over the orexin 2 receptor (OX2R). Following oral administration, this compound effectively crosses the blood-brain barrier and occupies OX1Rs in the rat brain.
Data Presentation
The following tables summarize the quantitative data regarding the dosage and efficacy of this compound in the described rodent models of panic attacks.
Table 1: this compound Dosage and Administration in Rodent Panic Models
| Parameter | Details | Reference |
| Compound | This compound | [Bonaventure et al., 2017] |
| Species | Rat | [Bonaventure et al., 2017] |
| Route of Administration | Oral (p.o.) | [Bonaventure et al., 2017] |
| Vehicle | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [Préville et al., 2020] |
| Dosages Tested | 3, 10, and 30 mg/kg | [Bonaventure et al., 2017] |
| Pre-treatment Time | 60 minutes prior to panic provocation | [Bonaventure et al., 2017] |
Table 2: Efficacy of this compound in Attenuating Panic-Like Behaviors
| Model | Dosage (mg/kg) | Effect on Anxiety-Like Behavior (Social Interaction Test) | Effect on Cardiovascular Response | Reference |
| CO2-Induced Panic | 30 | Attenuated/blocked CO2-induced anxiety behavior | Attenuated CO2-induced pressor and bradycardia responses | [Bonaventure et al., 2017] |
| CO2-Induced Panic | 10 | - | Attenuated CO2-induced bradycardia responses | [Bonaventure et al., 2017] |
| Sodium Lactate-Induced Panic | 30 | Attenuated/blocked sodium lactate-induced anxiety behavior | Minimal effects on cardioexcitation | [Bonaventure et al., 2017] |
Experimental Protocols
Carbon Dioxide (CO2)-Induced Panic Model in Rats
This model induces a panic-like state in rodents through the inhalation of a higher-than-normal concentration of CO2, mimicking the hypercapnia that can trigger panic attacks in susceptible humans.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle (e.g., 20% HP-β-CD in water)
-
Plexiglas chamber with controlled gas flow
-
Gas mixture: 25% CO2 blended with normoxic air
-
Social interaction arena
-
Video recording equipment
Protocol:
-
Acclimatization: House rats in pairs in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before any experimental procedures. Handle the rats daily to minimize stress.
-
Drug Administration: 60 minutes prior to the CO2 challenge, administer this compound (3, 10, or 30 mg/kg) or vehicle orally.
-
CO2 Challenge:
-
Place the rat in the Plexiglas chamber and allow a 30-second baseline period.
-
Introduce the 25% CO2 gas mixture into the chamber for 2 minutes (induction phase).
-
Maintain the 25% CO2 concentration for a 2-minute hold phase.
-
Flush the chamber with normoxic air for 4 minutes.
-
-
Behavioral Assessment (Social Interaction Test):
-
Immediately following the CO2 challenge, transfer the rat to a novel, open-field arena for a 10-minute social interaction test.
-
Introduce an unfamiliar, weight- and age-matched conspecific into the arena.
-
Record the total time the experimental rat spends actively investigating the partner rat (e.g., sniffing, grooming, following). A decrease in social interaction time is indicative of an anxiety-like state.
-
-
Cardiovascular Monitoring (Optional): For continuous cardiovascular monitoring, rats can be implanted with telemetry devices prior to the study. This allows for the measurement of heart rate and blood pressure throughout the baseline, CO2 exposure, and post-exposure periods.
Sodium Lactate-Induced Panic Model in Rats
This model is based on the clinical observation that intravenous infusion of sodium lactate can provoke panic attacks in individuals with panic disorder. In rats, a state of panic vulnerability is first induced by chronic inhibition of GABA synthesis in the perifornical hypothalamus.
Materials:
-
Male Wistar rats
-
This compound
-
Vehicle (e.g., 20% HP-β-CD in water)
-
L-allylglycine (GABA synthesis inhibitor)
-
Osmotic minipumps
-
Stereotaxic apparatus
-
0.5 M Sodium Lactate solution
-
Intravenous infusion equipment
-
Social interaction arena
-
Video recording equipment
Protocol:
-
Induction of Panic Vulnerability:
-
Under anesthesia, surgically implant an osmotic minipump containing L-allylglycine to allow for chronic infusion into the perifornical hypothalamic area. This procedure inhibits local GABA synthesis, leading to a state of heightened anxiety and vulnerability to panic.
-
Allow a 5-day recovery period post-surgery.
-
-
Drug Administration: 60 minutes prior to the sodium lactate challenge, administer this compound (3, 10, or 30 mg/kg) or vehicle orally.
-
Sodium Lactate Challenge:
-
In freely moving rats in their home cages, perform an intravenous infusion of 0.5 M sodium lactate at a rate of 10 ml/kg over 15 minutes.
-
-
Behavioral Assessment (Social Interaction Test):
-
Following the sodium lactate infusion, conduct a social interaction test as described in the CO2-induced panic model.
-
-
Cardiovascular Monitoring (Optional): As with the CO2 model, telemetry can be used to monitor cardiovascular parameters throughout the experiment.
Visualizations
Orexin 1 Receptor (OX1R) Signaling Pathway in Panic
Orexin A, released from hypothalamic neurons in response to stressful or anxiogenic stimuli, binds to the Gq-protein coupled OX1R on neurons in brain regions critical for anxiety and panic, such as the amygdala and hypothalamus. This binding initiates a signaling cascade that leads to neuronal excitation.
Caption: Orexin 1 Receptor signaling cascade leading to panic-like responses.
Experimental Workflow: CO2-Induced Panic Model
The following diagram outlines the key steps and timeline for the CO2-induced panic model.
Caption: Workflow for the CO2-induced panic model in rats.
Experimental Workflow: Sodium Lactate-Induced Panic Model
This diagram illustrates the procedural timeline for the sodium lactate-induced panic model.
Caption: Workflow for the sodium lactate-induced panic model in rats.
References
- 1. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolving JNJ-54717793 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-54717793 is a potent and selective antagonist of the orexin-1 receptor (OX1R) that is orally active and brain-penetrant.[1][2][3] It demonstrates high affinity for the human OX1R with a Ki value of 16 nM, exhibiting approximately 50-fold selectivity over the orexin-2 receptor (OX2R), which has a Ki of 700 nM.[1][4] This compound is under investigation for its potential in treating anxiety disorders. Proper dissolution and handling are crucial for obtaining reliable and reproducible results in in vitro studies. This document provides detailed protocols for dissolving this compound for use in various in vitro assays.
Chemical Properties
-
Chemical Name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine)
-
CAS Number: 1628843-99-1
-
Molecular Formula: C₂₂H₁₈F₄N₆O
-
Molecular Weight: 458.41 g/mol
Data Presentation: Solubility and Stock Solution Stability
The following table summarizes the solubility and stability data for this compound in a common solvent used for preparing stock solutions.
| Solvent | Maximum Solubility | Stock Solution Concentration | Storage Conditions | Shelf Life |
| DMSO | 240 mg/mL (523.55 mM) | 10 mM | -20°C | 1 month |
| -80°C | 6 months |
Note: To enhance solubility in DMSO, ultrasonic treatment may be required. It is also recommended to warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.5841 mg of this compound.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) = 0.010 mol/L * 0.001 L * 458.41 g/mol * 1000 mg/g = 4.5841 mg
-
-
Weigh the compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.5841 mg of compound.
-
-
Dissolve the compound:
-
Vortex the mixture thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments. It is critical to keep the final DMSO concentration in the assay low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine the final desired concentration of this compound and the final volume.
-
Perform serial dilutions: It is recommended to perform serial dilutions to achieve a low final DMSO concentration.
-
Intermediate Dilution (e.g., 1 mM): Dilute the 10 mM stock solution 1:10 in your chosen aqueous buffer or medium. For example, add 10 µL of the 10 mM stock to 90 µL of buffer/medium.
-
Final Dilution: Add the appropriate volume of the intermediate dilution to your final assay volume. For example, to achieve a final concentration of 1 µM in 1 mL, add 1 µL of the 1 mM intermediate solution to 999 µL of the assay medium. This results in a final DMSO concentration of 0.01%.
-
-
Mix thoroughly: Gently mix the final working solution before adding it to your assay (e.g., cell culture plate).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the test samples.
Mandatory Visualizations
Caption: Workflow for dissolving this compound and preparing working solutions.
Caption: Mechanism of action of this compound as an OX1R antagonist.
References
Application Notes and Protocols: JNJ-54717793 in Fear Conditioning Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent and selective antagonist of the orexin-1 receptor (OX1R) with excellent brain penetrance.[1][2] The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating arousal, stress, and fear responses, making it a key target for novel anxiolytic therapies.[1][2][3] Orexin neurons project to various brain regions implicated in fear and anxiety, including the amygdala and locus coeruleus. The OX1R, in particular, has been shown to be a critical mediator of fear expression and the consolidation of fear memories. Antagonism of OX1R has been demonstrated to reduce fear expression and facilitate the extinction of fear memories, suggesting the therapeutic potential of compounds like this compound in treating anxiety and trauma-related disorders.
These application notes provide a comprehensive overview of the use of this compound in preclinical fear conditioning paradigms, a widely used model for studying the neurobiology of fear and anxiety. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols for contextual and cued fear conditioning, and representative data.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively blocking the binding of orexin-A and orexin-B to the OX1R, a G-protein coupled receptor. In the context of fear conditioning, the amygdala is a crucial brain region where OX1R signaling modulates neuronal activity and synaptic plasticity.
Activation of OX1R by orexins in the central amygdala leads to the depolarization of neurons through a signaling cascade involving Phospholipase C (PLC) and the sodium-calcium exchanger. This excitatory effect contributes to the expression of conditioned fear responses. Furthermore, OX1R signaling can modulate presynaptic glutamate release within the amygdala, further influencing fear circuitry.
In the basolateral amygdala (BLA), OX1R activation is associated with pro-stress signaling. Antagonism of OX1R in the BLA can shift the balance towards anti-stress signaling pathways, potentially involving the extracellular signal-regulated kinase (ERK/MAPK) pathway, and reduce fear expression.
References
- 1. Orexin Depolarizes Central Amygdala Neurons via Orexin Receptor 1, Phospholipase C and Sodium-Calcium Exchanger and Modulates Conditioned Fear - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin 1 Receptor Antagonism in the Basolateral Amygdala Shifts the Balance from Pro- to Anti-stress Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793: Application Notes and Protocols for Investigating the Role of Orexin-1 Receptors in Stress Responses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of JNJ-54717793, a potent and selective orexin-1 receptor (OX1R) antagonist, and its utility in studying the role of the orexin system in stress, anxiety, and panic responses. Detailed protocols for key preclinical models are provided to facilitate the design and execution of robust in vivo studies.
Introduction to this compound
This compound is a brain-penetrant, selective, and high-affinity OX1R antagonist.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), plays a crucial role in regulating arousal, wakefulness, and stress responses.[2][3] Orexin neurons, located in the lateral hypothalamus, are activated by stressful stimuli and project to brain regions critical for coordinating physiological and behavioral responses to stress.[3] Selective blockade of OX1R with this compound allows for the specific investigation of this receptor's contribution to stress-induced pathophysiology, offering a valuable tool to dissect the complexities of the orexin system in anxiety and panic disorders.
Data Presentation
In Vitro Receptor Binding and Functional Activity
This compound demonstrates high affinity and selectivity for the orexin-1 receptor across species.
| Parameter | Human OX1R | Rat OX1R | Human OX2R | Selectivity (hOX2R/hOX1R) |
| Binding Affinity (pKi) | 7.83 | 7.84 | <6.0 | ~50-fold |
| Functional Potency (pKb) | 7.92 | 7.83 | <6.0 | >50-fold |
| Table 1: In vitro binding affinities (pKi) and functional potencies (pKb) of this compound at human and rat orexin receptors. Data extracted from Bonaventure et al., 2017. |
In Vivo Efficacy in Preclinical Stress Models
This compound has been shown to attenuate panic-like behaviors and associated cardiovascular responses in established rodent models of stress and panic.
Oral administration of this compound dose-dependently attenuates the cardiovascular responses to a 20% CO2 challenge in rats.
| Treatment Group | Peak Change in Mean Arterial Pressure (mmHg) | Peak Change in Heart Rate (bpm) |
| Vehicle + Air | ~ +5 | ~ -10 |
| Vehicle + CO2 | ~ +25 | ~ -70 |
| This compound (3 mg/kg) + CO2 | ~ +20 | ~ -65 |
| This compound (10 mg/kg) + CO2 | ~ +15 | ~ -40 |
| This compound (30 mg/kg) + CO2 | ~ +10 | ~ -30 |
| Table 2: Estimated peak changes in mean arterial pressure and heart rate from baseline in rats during a 20% CO2 challenge following treatment with this compound or vehicle. Data estimated from graphical representations in Bonaventure et al., 2017. |
This compound also mitigates the anxiety-like behavior induced by CO2 inhalation, as measured by the social interaction test.
| Treatment Group | Social Interaction Time (seconds) |
| Vehicle + Air | ~ 240 |
| Vehicle + CO2 | ~ 120 |
| This compound (30 mg/kg) + CO2 | ~ 220 |
| Table 3: Social interaction time in rats following a 20% CO2 challenge with this compound or vehicle pretreatment. Data estimated from graphical representations in Bonaventure et al., 2017. |
In a model of panic vulnerability, this compound attenuates the anxiogenic effects of a sodium lactate infusion.
| Treatment Group | Social Interaction Time (seconds) |
| Vehicle | ~ 100 |
| This compound (3 mg/kg) | ~ 120 |
| This compound (10 mg/kg) | ~ 150 |
| This compound (30 mg/kg) | ~ 200 |
| Table 4: Social interaction time in "panic-prone" rats following a sodium lactate challenge with this compound or vehicle pretreatment. Data estimated from graphical representations in Bonaventure et al., 2017. |
Effects on Sleep Architecture
This compound demonstrates minimal effects on spontaneous sleep in wild-type rats, but selectively promotes REM sleep in mice lacking the orexin-2 receptor (OX2R KO), highlighting its specific OX1R antagonism.
| Parameter | Vehicle | This compound (10 mg/kg, s.c.) |
| NREM Sleep Latency (min) | 18.2 ± 3.4 | 12.9 ± 2.6 |
| NREM Sleep Duration (min) | 70.0 ± 5.0 | 76.5 ± 3.6 |
| REM Sleep Latency (min) | 73.0 ± 5.0 | 61.1 ± 4.2 |
| REM Sleep Duration (min) | 8.8 ± 0.9 | 9.9 ± 0.8 |
| Table 5: Effects of this compound on sleep parameters in rats during the 2-hour period post-dosing. Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data from Bonaventure et al., 2017. |
| Genotype | Treatment | REM Sleep Latency (min) | REM Sleep Duration (min) |
| OX2R KO | Vehicle | ~ 180 | ~ 15 |
| OX2R KO | This compound (30 mg/kg, p.o.) | ~ 100 | ~ 30** |
| Wild-Type | Vehicle | ~ 200 | ~ 10 |
| Wild-Type | This compound (30 mg/kg, p.o.) | ~ 150 | ~ 12 |
| *Table 6: Effects of this compound on REM sleep in OX2R knockout and wild-type mice over a 6-hour period post-dosing. *p < 0.05, *p < 0.01 vs. Vehicle. Data estimated from graphical representations in Bonaventure et al., 2017. |
Experimental Protocols
CO2-Induced Panic Model in Rats
This model assesses the effects of a pharmacological agent on the physiological and behavioral responses to a hypercapnic challenge, which is known to induce panic-like symptoms in both humans and rodents.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Gas cylinders with 20% CO2, 21% O2, balance N2, and compressed air
-
Plexiglas chambers equipped with gas inlets and outlets
-
Radiotelemetry system for cardiovascular monitoring (e.g., Data Sciences International)
-
Social interaction test arena
-
Open field test arena
Procedure:
-
Animal Preparation: Surgically implant radiotelemetry probes for the measurement of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage 60 minutes prior to the CO2 challenge.
-
Acclimation: Place the rat in the Plexiglas chamber and allow for a 30-minute acclimation period with a continuous flow of room air.
-
Baseline Recording: Record baseline cardiovascular parameters for 5-10 minutes.
-
CO2 Challenge: Switch the gas flow to the 20% CO2 mixture for a duration of 5 minutes.
-
Post-Challenge Monitoring: Switch the gas flow back to room air and continue to monitor cardiovascular parameters for at least 15 minutes.
-
Behavioral Testing: Immediately following the CO2 challenge, transfer the rat to the social interaction arena for a 10-minute test, followed by a 5-minute open field test to assess locomotor activity and anxiety-like behavior.
Sodium Lactate-Induced Panic Model in "Panic-Prone" Rats
This model utilizes a sub-threshold panicogenic stimulus (sodium lactate) in rats that have been pharmacologically manipulated to be more susceptible to panic-like responses.
Materials:
-
Male Wistar rats (250-300 g)
-
L-allylglycine (L-AG)
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Osmotic minipumps and brain infusion cannulae
-
This compound
-
Vehicle
-
0.5 M Sodium Lactate solution
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Intravenous catheters
-
Social interaction test arena
-
Open field test arena
Procedure:
-
Induction of "Panic-Prone" State:
-
Surgically implant a cannula into the dorsomedial/perifornical hypothalamus.
-
Connect the cannula to an osmotic minipump filled with L-allylglycine (a GABA synthesis inhibitor) to induce a state of heightened anxiety. .
-
-
Catheter Implantation: Implant an intravenous catheter into the jugular vein for sodium lactate infusion. Allow for a recovery period.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage 60 minutes prior to the sodium lactate challenge.
-
Baseline Behavioral Testing: Conduct a baseline social interaction test.
-
Sodium Lactate Challenge: Infuse 0.5 M sodium lactate intravenously over a 15-minute period.
-
Post-Challenge Behavioral Testing: Immediately following the infusion, conduct a social interaction test and an open field test.
Visualizations
Orexin Signaling in the Stress Response
Caption: Orexin-1 receptor signaling cascade in the stress response.
Experimental Workflow: CO2-Induced Panic Model
Caption: Workflow for the CO2-induced panic model in rats.
Logical Relationship: this compound's Mechanism of Action
Caption: Mechanism of action of this compound in blocking the stress response.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793: Application Notes and Protocols for Electrophysiological Studies of Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-54717793 is a potent, selective, and orally active antagonist of the orexin-1 receptor (OX1R), a G protein-coupled receptor located in the central nervous system.[1][2][3][4] Orexin neuropeptides, orexin-A and orexin-B, are key regulators of arousal, wakefulness, and motivated behaviors.[5] By binding to OX1R and OX2R, orexins generally exert an excitatory effect on neurons in various brain regions. This compound, with its high affinity and selectivity for OX1R, serves as a valuable pharmacological tool to investigate the specific roles of OX1R-mediated signaling in regulating neuronal excitability and firing patterns. These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments to elucidate the function of the orexin system in neuronal circuits.
Mechanism of Action
Orexin-A, the endogenous ligand, binds to OX1R, which primarily couples to the Gq class of G proteins. This activation initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade ultimately modulates various ion channels, leading to neuronal depolarization and an increase in firing rate.
This compound acts as a competitive antagonist at the OX1R, preventing the binding of orexin-A and thereby inhibiting this downstream signaling pathway. In electrophysiological studies, application of this compound is expected to block or attenuate the excitatory effects induced by orexin-A on neuronal firing.
Data Presentation
Table 1: In Vitro Binding Affinities and Functional Potencies of this compound
| Receptor | Species | Binding Affinity (pKi) | Functional Potency (pKb) |
| OX1R | Human | 7.83 | 7.8 |
| OX1R | Rat | 7.84 | 7.9 |
| OX2R | Human | <6.0 | <6.0 |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose (mg/kg, p.o.) | Effect |
| Sleep Architecture (in OX2R knockout mice) | Mouse | 30 | Reduced latency to REM sleep and prolonged time in REM sleep |
| CO2-induced Panic-like Behavior | Rat | 3-30 | Attenuated bradycardia responses |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is designed to assess the effect of this compound on the firing properties of neurons in response to orexin-A application.
1. Brain Slice Preparation:
- Anesthetize an adult rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
- Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) with a modified composition to improve slice viability (e.g., sucrose-based or NMDG-based ACSF).
- Rapidly dissect the brain and prepare 250-350 µm thick coronal or sagittal slices containing the brain region of interest (e.g., hypothalamus, prefrontal cortex, ventral tegmental area) using a vibratome in ice-cold, oxygenated ACSF.
- Transfer slices to a holding chamber containing standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2) and allow them to recover at 32-34°C for at least 1 hour before recording.
2. Electrophysiological Recording:
- Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
- Visualize neurons using differential interference contrast (DIC) optics.
- Obtain whole-cell patch-clamp recordings from target neurons using borosilicate glass pipettes (3-6 MΩ) filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH).
- Record neuronal activity in current-clamp mode to measure membrane potential and firing rate.
3. Drug Application:
- Establish a stable baseline recording of spontaneous or evoked neuronal firing.
- To assess the effect of this compound, pre-incubate the slice with a known concentration of this compound (e.g., 1-10 µM) in the ACSF for at least 10-15 minutes.
- Following pre-incubation, co-apply orexin-A (e.g., 100-300 nM) along with this compound and record the neuronal response.
- As a control, apply orexin-A alone to a different slice or to the same neuron after a thorough washout period to observe its excitatory effect.
- A washout period with standard ACSF should follow drug application to observe recovery.
4. Data Analysis:
- Analyze changes in resting membrane potential, firing frequency, action potential threshold, and input resistance before, during, and after drug application.
- Compare the magnitude of the orexin-A-induced depolarization and increase in firing rate in the absence and presence of this compound to quantify the antagonist effect.
Mandatory Visualizations
Caption: Orexin-1 Receptor Signaling Pathway and this compound Antagonism.
Caption: Experimental Workflow for Electrophysiological Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 3. drughunter.com [drughunter.com]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-54717793 in Combination with Other Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793, and outline hypothetical protocols for investigating its synergistic or additive anxiolytic effects in combination with other established anxiolytic agents.
1. Introduction to this compound
This compound is an orally active, brain-penetrant selective antagonist of the orexin-1 receptor (OX1R)[1]. The orexin system, originating in the lateral hypothalamus, is a key regulator of arousal, wakefulness, and stress responses[2][3][4]. Overactivation of the orexin system, particularly through the OX1R, is implicated in the pathophysiology of anxiety and panic disorders[5]. By selectively blocking the OX1R, this compound is hypothesized to mitigate anxiety and panic-like behaviors without the sedative effects associated with dual orexin receptor antagonists or other anxiolytics like benzodiazepines. Preclinical studies have demonstrated the efficacy of this compound in attenuating panic-like behaviors in rodent models.
2. Rationale for Combination Therapy
While this compound shows promise as a monotherapy, its unique mechanism of action suggests potential for synergistic or additive effects when combined with other anxiolytic agents that act on different neurobiological pathways.
-
This compound + Benzodiazepines: Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in a calming effect. A combination with this compound could provide a dual approach to managing anxiety: this compound would target the hyperarousal state mediated by the orexin system, while benzodiazepines would enhance inhibitory neurotransmission. This could potentially allow for lower, more tolerable doses of each compound, reducing side effects.
-
This compound + Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs are a first-line treatment for many anxiety disorders and work by increasing the extracellular level of serotonin. The therapeutic effects of SSRIs can take several weeks to manifest. Combining an SSRI with the fast-acting this compound could potentially provide more immediate anxiolytic effects while the SSRI reaches its full therapeutic potential.
3. Data Presentation: Properties of this compound
The following table summarizes the key in vitro and in vivo properties of this compound based on available preclinical data.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| Human OX1R | 16 nM | ||
| Human OX2R | 700 nM | ||
| Rat OX1R | pKi of 7.84 | ||
| Functional Potency (pKb) | |||
| Human OX1R | 8.2 | ||
| Rat OX1R | 8.3 | ||
| In Vivo Receptor Occupancy | Rat | ED50 = 1.3 mg/kg (p.o.) | |
| Plasma EC50 | Rat | 85 ng/mL | |
| Anxiolytic Efficacy | Rat | Attenuates CO2 and sodium lactate-induced panic-like behaviors |
4. Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JNJ-54717793 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JNJ-54717793. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and brain-penetrant selective antagonist of the Orexin-1 receptor (OX1R).[1][2] It exhibits high affinity for the human OX1R with a Ki of 16 nM, showing approximately 50-fold selectivity over the Orexin-2 receptor (OX2R).[1][2] By blocking the OX1R, this compound can modulate signaling pathways associated with anxiety and panic.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: Can I subject this compound solutions to repeated freeze-thaw cycles?
It is strongly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the potential for compound degradation and ensures the consistency of your experimental results.
Solubility Troubleshooting Guide
This guide provides detailed protocols and troubleshooting tips for dissolving this compound for various experimental needs.
In Vitro Solubility
This compound exhibits high solubility in dimethyl sulfoxide (DMSO).
| Solvent | Maximum Solubility | Molar Equivalent |
| DMSO | 240 mg/mL | 523.55 mM |
Experimental Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 10 mg of this compound powder.
-
Add 2.1815 mL of DMSO to the powder.
-
To aid dissolution, it may be necessary to use sonication.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -80°C or -20°C in single-use aliquots.
Troubleshooting Common In Vitro Solubility Issues:
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility is significantly lower in aqueous solutions compared to DMSO. | Minimize the concentration of DMSO in your final assay buffer (ideally ≤ 0.5%). Prepare intermediate dilutions in DMSO before adding to the final aqueous solution. Ensure vigorous mixing upon dilution. |
| Cloudiness or precipitation in the stock solution | The compound may not be fully dissolved. | Use an ultrasonic bath to aid dissolution. Gently warming the solution to 37°C can also help. |
| Inconsistent experimental results | Possible degradation of the compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous buffers. |
In Vivo Solubility
For animal studies, specific formulations are required to ensure the bioavailability of this compound. Below are two recommended solvent systems.
In Vivo Formulation Protocols:
| Formulation | Composition | Achievable Concentration |
| PEG-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 6 mg/mL (13.09 mM) |
| Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 6 mg/mL (13.09 mM) |
Experimental Protocol for Preparing the PEG-based Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 60 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Finally, add saline to reach the desired final volume and concentration. Mix well.
-
The resulting solution should be clear. It is recommended to prepare this formulation fresh for each experiment.
Troubleshooting Common In Vivo Solubility Issues:
| Issue | Possible Cause | Recommended Solution |
| Precipitation after adding all components | Improper mixing or order of addition. | Ensure each solvent is added sequentially and the solution is mixed thoroughly before adding the next component. |
| Phase separation | The components are not fully miscible at the prepared ratios. | Vortex the solution vigorously. Gentle warming and sonication may also be employed to create a homogeneous solution. |
| Animal discomfort or adverse reaction | High concentration of organic solvents. | If possible, consider using the cyclodextrin-based formulation, which may be better tolerated. |
Stability Troubleshooting Guide
While specific degradation pathways for this compound are not extensively documented in publicly available literature, the following best practices should be followed to mitigate stability issues.
FAQs on Stability:
Q1: How should I handle the powdered form of this compound?
The solid compound should be stored in a tightly sealed container at the recommended temperature (-20°C for long-term storage). Avoid exposure to moisture and light.
Q2: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous buffers for extended periods has not been reported. It is best practice to prepare aqueous working solutions fresh on the day of the experiment from a frozen DMSO stock.
Troubleshooting Potential Stability Problems:
| Observation | Potential Issue | Recommended Action |
| Loss of activity over time in stored aqueous solutions | Degradation of the compound in the aqueous environment. | Always prepare fresh aqueous dilutions from a frozen DMSO stock immediately before use. |
| Discoloration of the compound or solution | Potential degradation due to light exposure or oxidation. | Store the compound and its solutions protected from light. Consider using amber vials. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | If you suspect degradation, it is advisable to use a fresh vial of the compound. For advanced analysis, LC-MS can be used to identify potential degradation products. |
Visualizing Experimental Workflows and Signaling Pathways
To further assist researchers, the following diagrams illustrate key processes related to the use of this compound.
Caption: A workflow for troubleshooting in vitro solubility issues with this compound.
Caption: The signaling cascade initiated by the Orexin-1 receptor.
References
Technical Support Center: JNJ-54717793 Experimental Considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile?
A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1][2] It exhibits high affinity for the human OX1R with a reported Ki value of 16 nM.[2] Its primary and most well-characterized off-target interaction is with the orexin-2 receptor (OX2R), for which it has a significantly lower affinity, with a reported Ki of 700 nM.[2] This results in an approximately 50-fold selectivity for OX1R over OX2R.[1]
Q2: Beyond the orexin-2 receptor, what are the other known off-target effects of this compound?
A2: Extensive selectivity screening has been conducted on this compound. In a panel of 50 different receptors, ion channels, and transporters, this compound showed no significant affinity (<50% inhibition) at concentrations up to 10 µM. This broad screening suggests that off-target effects beyond the OX2R are unlikely at typical experimental concentrations.
Q3: My experimental results are unexpected. Could they be due to off-target effects of this compound?
A3: While this compound has a clean off-target profile, unexpected results can occur. First, consider the possibility of OX2R engagement, especially at higher concentrations. The 50-fold selectivity means that at concentrations well above the Ki for OX1R, some blockade of OX2R may occur. Secondly, consider the physiological context of your experiment. The orexin system has widespread effects, and blocking OX1R can lead to complex downstream biological responses that may be unexpected but are still on-target. If you still suspect a novel off-target effect, we recommend performing a direct binding assay with your protein of interest (see Experimental Protocols section).
Q4: I am observing changes in sleep patterns in my animal models. Is this an expected effect?
A4: While this compound is being developed for anxiety and not as a sleep aid, it can influence sleep architecture under specific conditions. In wild-type animals, this compound has minimal effects on spontaneous sleep. However, in OX2R knockout mice, administration of this compound has been shown to promote REM sleep. This suggests that in a state of reduced or absent OX2R signaling, the blockade of OX1R by this compound can have a more pronounced effect on REM sleep regulation. Therefore, if your experimental model involves genetic or pharmacological manipulation of the OX2R, alterations in sleep patterns, particularly REM sleep, should be considered.
Q5: Are there any known cardiovascular effects of this compound that I should be aware of?
A5: this compound has been shown to have cardiovascular effects in the context of on-target OX1R antagonism, particularly in models of panic and stress. For instance, in a rat model of CO2-induced panic, this compound attenuated the pressor and bradycardia responses induced by the panicogenic stimulus. Under baseline conditions, however, it has been reported to have no effect on cardiovascular activity. Therefore, any observed cardiovascular effects are likely a consequence of modulating the orexin system's role in stress-induced physiological responses, rather than a direct off-target effect on cardiovascular receptors.
Quantitative Data Summary
Table 1: Binding Affinity and Selectivity of this compound
| Target | Species | Ki (nM) | Selectivity (fold) vs. OX2R |
| Orexin-1 Receptor (OX1R) | Human | 16 | ~50 |
| Orexin-2 Receptor (OX2R) | Human | 700 | 1 |
Data sourced from MedchemExpress and Bonaventure et al., 2017.
Table 2: Off-Target Screening Summary
| Target Class | Number of Targets Screened | Result |
| Receptors, Ion Channels, Transporters | 50 | No significant affinity (<50% inhibition at 10 µM) |
Data sourced from Bonaventure et al., 2017.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a general framework for assessing the binding of this compound to a specific receptor of interest.
1. Materials:
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Cell membranes expressing the receptor of interest.
-
A suitable radioligand for the receptor of interest.
-
This compound.
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Assay buffer (specific to the receptor).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.
-
Incubate the plate to allow binding to reach equilibrium (time and temperature will be receptor-specific).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Determine non-specific binding by including a high concentration of a known unlabeled ligand for the receptor of interest.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: CO2-Induced Anxiety Model in Rats
This protocol is used to assess the on-target anxiolytic effects of this compound.
1. Animals:
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Adult male Sprague-Dawley or Wistar rats.
2. Apparatus:
-
Plexiglas chamber with an inlet for gas delivery.
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A gas mixer to control the concentration of CO2.
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Behavioral recording software and camera.
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(Optional) Telemetry system for cardiovascular monitoring.
3. Procedure:
-
Acclimate the rats to the testing chamber for at least 30 minutes on consecutive days prior to the experiment.
-
On the test day, administer this compound or vehicle at the desired dose and time before the CO2 challenge.
-
Place the rat in the chamber and allow a 5-10 minute habituation period with normal air flow.
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Introduce a mixture of 20% CO2 and 80% O2 into the chamber for a period of 5-10 minutes.
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Record behavioral responses such as freezing, rearing, and grooming.
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If using telemetry, record heart rate and blood pressure throughout the session.
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Analyze the behavioral and cardiovascular data to assess the effect of this compound on the CO2-induced anxiety-like response.
Protocol 3: EEG/EMG Monitoring for Sleep Analysis in Mice
This protocol is for assessing the effects of this compound on sleep architecture.
1. Animals:
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Adult male mice (e.g., C57BL/6J or OX2R knockout).
2. Surgical Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices.
-
Implant EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow at least one week for recovery.
3. Data Recording:
-
Connect the mouse to a recording cable in a sound-attenuated and light-controlled chamber.
-
Allow for at least 24-48 hours of habituation to the recording setup.
-
Administer this compound or vehicle.
-
Record EEG and EMG signals continuously for at least 24 hours.
4. Data Analysis:
-
Score the recordings in 10-second epochs as wake, NREM sleep, or REM sleep based on the EEG and EMG signals.
-
Analyze sleep parameters such as total sleep time, sleep efficiency, latency to sleep onset, and the duration and number of bouts of each sleep stage.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting unexpected results.
Caption: Logical relationship of this compound properties.
References
Optimizing JNJ-54717793 dosage to avoid sedative effects
Welcome to the technical support center for JNJ-54717793 (seltorexant). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize sedative effects during pre-clinical and clinical investigations.
Troubleshooting Guide: Sedative Effects
This guide addresses specific issues you might encounter related to sedation in your experiments.
Q1: We are observing unexpected levels of somnolence in our subjects at a 20 mg dose. What are the expected rates of sedation?
A1: Somnolence is a commonly reported treatment-emergent adverse event (TEAE) with seltorexant. In a Phase 2b dose-finding study (NCT03227224), somnolence-related adverse events were reported in 11.5% of patients in the 20 mg seltorexant group, compared to 5.1% in the placebo group[1]. Another study noted that while somnolence was inconsistent at a 5 mg dose, patients receiving doses of 10 mg or higher reported daily somnolence, with moderate intensity reported at 20 mg and above[1]. It is crucial to compare your observed rates with the established clinical trial data to determine if they are outside the expected range.
Q2: How does the sedative profile of seltorexant compare to other compounds?
A2: In a 26-week, Phase 3 study, seltorexant was compared to quetiapine XR as an adjunctive therapy for Major Depressive Disorder (MDD) with insomnia. The rate of somnolence with seltorexant was four times lower than with quetiapine XR, at 6% versus 24%, respectively[2]. This suggests a more favorable sedation profile for seltorexant compared to some commonly used agents with sedative properties.
Q3: We are planning a study and need to select a dose that balances efficacy with minimal sedation. What is the current understanding of the dose-response relationship for sedation?
A3: Clinical data indicates a dose-dependent increase in sedative effects. A higher incidence of somnolence-related adverse events has been reported at the 40 mg dose compared to 10 mg and 20 mg doses[3]. In one study, the 40 mg dose was discontinued after an interim analysis, and subsequent patients were randomized to 10 mg or 20 mg[4]. The 20 mg dose has often been selected for further studies as it is considered to balance antidepressant effects with tolerability. For initial studies, beginning with a 10 mg or 20 mg dose is a reasonable starting point.
Q4: Are there objective measures we can use to quantify sedation beyond subject reporting?
A4: Yes, several objective and subjective scales are used in clinical trials. The Karolinska Sleepiness Scale (KSS) is a subjective measure of situational sleepiness. In one seltorexant study, the KSS showed only "small increases in next-day sleepiness that were comparable across treatment groups". Objective measures include the Psychomotor Vigilance Task (PVT) , which assesses sustained attention and reaction time, and polysomnography (PSG) to measure changes in sleep architecture. Implementing these tools can provide quantitative data to better characterize the sedative effects of seltorexant in your specific experimental context.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound (seltorexant) and how does it relate to sedation?
This compound, or seltorexant, is a selective orexin-2 receptor (OX2R) antagonist. The orexin system is a key regulator of wakefulness and arousal. By blocking the OX2R, seltorexant is thought to normalize the overactivation of this system, which can contribute to both depression and insomnia. This targeted mechanism on a wakefulness-promoting pathway is the reason for its potential sedative effects.
What is the optimal dose of seltorexant to achieve therapeutic effects for depression while minimizing sedation?
Phase 2b clinical trial data suggests that the 20 mg dose of seltorexant provides a clinically meaningful reduction in depressive symptoms, particularly in patients with co-morbid sleep disturbances. While higher doses like 40 mg have been explored, they are associated with a higher incidence of somnolence. Therefore, the 20 mg dose is often considered to have a favorable balance of efficacy and tolerability.
Are there any known drug interactions that could potentiate the sedative effects of seltorexant?
While specific interaction studies are not detailed in the provided search results, it is a standard precaution to consider the potential for additive sedative effects when co-administering seltorexant with other central nervous system (CNS) depressants, such as benzodiazepines, Z-drugs, alcohol, or certain antihistamines. Researchers should carefully review the full investigator brochure and consider the metabolic pathways (CYP3A4 is involved in the metabolism of other orexin antagonists) when designing co-administration studies.
Data on Sedative Effects of Seltorexant
The following table summarizes the incidence of somnolence as a treatment-emergent adverse event (TEAE) from various clinical studies.
| Dose | Incidence of Somnolence/Sedation | Study Population | Comparator | Source |
| 5 mg | Inconsistent over time | Insomnia Disorder | Placebo | |
| 10 mg | Daily somnolence reported | MDD with inadequate response to antidepressants | Placebo | |
| 20 mg | 11.5% | MDD with inadequate response to antidepressants | Placebo (5.1%) | |
| 40 mg | Higher incidence of somnolence-related AEs | MDD with insomnia | Placebo | |
| 20 mg | 6% | MDD with insomnia | Quetiapine XR (24%) | |
| All Doses | 8.2% (combined seltorexant groups) | MDD with inadequate response to antidepressants | Placebo (5.1%) |
Experimental Protocols
Protocol: Assessment of Subjective Sedation using the Karolinska Sleepiness Scale (KSS)
Objective: To measure the subject's perceived level of sleepiness at specific time points.
Methodology:
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Instrument: The Karolinska Sleepiness Scale is a 9-point Likert scale ranging from 1 ("Extremely alert") to 9 ("Extremely sleepy, fighting sleep").
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Administration: The scale is self-administered by the subject.
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Instructions to Subject: "Please rate your level of sleepiness right now, thinking about how you have felt in the last 10 minutes."
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Timing:
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A baseline KSS score should be obtained before the first dose of the investigational product.
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Post-dose assessments should be conducted at regular intervals, for example, 1, 2, 4, and 8 hours after administration, and the following morning to assess residual effects.
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The timing should be kept consistent across all study visits.
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Data Analysis: Mean KSS scores are calculated for each treatment group at each time point and compared to baseline and placebo.
Protocol: Assessment of Objective Sedation using the Psychomotor Vigilance Task (PVT)
Objective: To objectively measure sustained attention and reaction time as indicators of vigilance and sedation.
Methodology:
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Apparatus: A computerized device with a screen and a response button.
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Task: Subjects are instructed to monitor the screen and press the response button as quickly as possible whenever a visual stimulus (e.g., a light or a counter) appears. The inter-stimulus interval should be randomized (e.g., 2-10 seconds).
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Duration: A standard PVT session lasts for 10 minutes.
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Key Metrics:
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Mean Reaction Time (RT): The average speed of response.
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Lapses: The number of responses with an unusually long RT (typically >500 ms).
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False Starts: Responses made before the stimulus appears.
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Reciprocal of RT (1/RT): Used to normalize the distribution of response times.
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Procedure:
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Subjects should be trained on the task to minimize learning effects before the baseline assessment.
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A baseline PVT should be performed before the first dose.
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Post-dose PVTs should be conducted at time points corresponding to the expected peak plasma concentration (Tmax) of seltorexant and at later time points to assess the duration of any effects.
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Data Analysis: The key metrics are compared between the seltorexant dose groups and placebo at each time point.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Johnson & Johnson’s investigational seltorexant shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]
- 3. Efficacy and Safety of Seltorexant in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Seltorexant as Adjunctive Therapy in Major Depressive Disorder: A Phase 2b, Randomized, Placebo-Controlled, Adaptive Dose-Finding Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-54717793 Cardiovascular Responses
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for interpreting cardiovascular responses to JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on baseline cardiovascular parameters?
A1: this compound is not expected to alter baseline cardiovascular activity. In preclinical studies involving rats, the administration of this compound showed no effect on baseline pressor or heart rate responses before the introduction of panic-like stimuli.[1]
Q2: How does this compound influence cardiovascular responses to induced stress or panic?
A2: this compound has been shown to attenuate cardiovascular responses during induced panic-like states. Specifically, it can reduce both the pressor (blood pressure increase) and bradycardic (heart rate decrease) responses to panicogenic stimuli like carbon dioxide (CO2) and sodium lactate infusions in rats.[1][2]
Q3: Are there dose-dependent effects of this compound on cardiovascular responses?
A3: Yes, the attenuating effects of this compound on cardiovascular responses to panic stimuli appear to be dose-dependent. For instance, in a CO2-induced panic model, a 30 mg/kg dose attenuated pressor responses at multiple time points, while a 3 mg/kg dose was effective at only one time point.[1] Similarly, 10 and 30 mg/kg doses attenuated CO2-induced bradycardia at multiple time points.[1]
Q4: What is the underlying mechanism for this compound's effect on cardiovascular responses?
A4: this compound is a selective OX1R antagonist. The orexin system, particularly through the OX1R, is implicated in coordinating the body's response to stress. By blocking the OX1R, this compound is thought to dampen the downstream physiological reactions to stressful or panic-inducing stimuli, including the associated cardiovascular changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No change in cardiovascular parameters after this compound administration. | This is the expected outcome under baseline (non-stressful) conditions. | Proceed with the experimental stressor/stimulus to observe the attenuating effects of the compound. |
| Variable or inconsistent attenuation of stress-induced cardiovascular responses. | This could be related to the dosage of this compound. The effects on cardiovascular responses have been shown to be dose-dependent. | Ensure accurate and consistent dosing. Consider performing a dose-response study to determine the optimal concentration for your experimental model. |
| Unexpected cardiovascular effects observed. | While this compound is a selective OX1R antagonist, off-target effects, though not prominently reported in the provided literature, are a theoretical possibility with any pharmacological agent. The cardiovascular response to stress can also be influenced by other pathways. | Review your experimental protocol for any confounding factors. Consider including control groups with other orexin receptor antagonists (e.g., a dual OX1R/OX2R antagonist) to dissect the specific role of OX1R. |
Data Summary
Table 1: Effect of this compound on CO2-Induced Cardiovascular Responses in Rats
| Dose of this compound | Effect on Pressor Response | Effect on Bradycardia Response |
| 3 mg/kg | Attenuation at one time point | - |
| 10 mg/kg | - | Attenuation at multiple time points |
| 30 mg/kg | Attenuation at multiple time points | Attenuation at multiple time points |
Data summarized from preclinical studies in a rat model of CO2-induced panic.
Table 2: Effect of this compound on Sodium Lactate-Induced Pressor Response in Rats
| Dose of this compound | Effect on Pressor Response |
| 10 mg/kg | Attenuation at a specific timepoint (t3) |
Data from a rat model of panic vulnerability with sodium lactate infusion.
Experimental Protocols
CO2-Induced Panic Model in Rats
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Animal Preparation: Male Sprague-Dawley rats are surgically implanted with radiotelemetry transmitters for the measurement of cardiovascular parameters.
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Drug Administration: this compound is administered orally at varying doses (e.g., 3, 10, 30 mg/kg) prior to the panic stimulus.
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Baseline Measurement: Cardiovascular activity is recorded for a baseline period (e.g., 5 minutes) before the CO2 challenge.
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Panic Provocation: Rats are exposed to a high concentration of CO2 (e.g., 20%) for a defined period.
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Data Analysis: Cardiovascular parameters (pressor response, heart rate) are recorded throughout the experiment and analyzed for statistically significant differences between treatment groups.
Sodium Lactate-Induced Panic Model in Rats
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Animal Preparation: Similar to the CO2 model, rats are equipped with radiotelemetry transmitters. This model may also involve chronic disinhibition of the perifornical hypothalamic area orexin region to create panic vulnerability.
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Drug Administration: this compound is administered prior to the sodium lactate infusion.
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Baseline Measurement: Baseline cardiovascular data is collected.
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Panic Provocation: A solution of sodium lactate is infused intravenously.
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Data Analysis: The resulting cardiovascular responses are measured and compared across different treatment groups.
Visualizations
Caption: Signaling pathway of this compound in attenuating stress-induced cardiovascular responses.
Caption: General experimental workflow for assessing cardiovascular responses to this compound.
References
- 1. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting lack of efficacy of JNJ-54717793 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of efficacy with the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1][2] It has a high affinity for the human and rat OX1R and exhibits approximately 50-fold selectivity over the orexin-2 receptor (OX2R).[1][2] By blocking the OX1R, this compound is intended to modulate anxiety and panic-like behaviors.[1]
Q2: What are the recommended in vivo dosing vehicles for this compound?
A2: this compound has been successfully formulated for in vivo studies as a solution in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) or as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC). For oral administration, it can also be dissolved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% (20% SBE-β-CD in saline).
Q3: What are the key pharmacokinetic parameters of this compound?
A3: this compound is a brain-penetrant molecule. Following oral administration in rats, it crosses the blood-brain barrier and occupies OX1Rs. In a 5-day repeat-dose toxicology study in rats, there was evidence of metabolic enzyme induction at higher doses.
Q4: Is this compound stable in solution?
A4: While specific stability studies for this compound in various dosing vehicles are not extensively published, it is crucial to consider the stability of the formulation. For instance, another OX1R antagonist, SB-334867, has been shown to be unstable under certain conditions, which can confound experimental results. It is recommended to prepare fresh dosing solutions daily and protect them from light and extreme temperatures.
Troubleshooting Guide: Lack of In Vivo Efficacy
Issue 1: Suboptimal Compound Exposure
Question: I am not observing the expected anxiolytic effect of this compound in my behavioral model. Could it be an issue with drug exposure?
Answer: Yes, inadequate exposure at the target site is a common reason for lack of efficacy. Consider the following troubleshooting steps:
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Formulation and Administration:
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Vehicle Selection: Ensure the chosen vehicle is appropriate for the route of administration and effectively solubilizes or suspends this compound.
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Fresh Preparation: Prepare the dosing formulation fresh for each experiment to avoid degradation.
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Route of Administration: Oral gavage and subcutaneous injection have been used successfully for this compound. Ensure proper technique to guarantee accurate dosing.
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Pharmacokinetics:
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Dose Selection: The effective dose can vary between different animal models and species. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
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Metabolism: Be aware of potential species differences in metabolism. In rats, induction of metabolic enzymes has been observed with repeated high doses of this compound.
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Verification of Exposure:
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Satellite PK Study: If feasible, conduct a satellite pharmacokinetic (PK) study to measure plasma and brain concentrations of this compound in a subset of your study animals. This will confirm target engagement.
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Issue 2: Inappropriate Experimental Design
Question: My results are highly variable and not showing a consistent drug effect. What aspects of my experimental design should I review?
Answer: Inconsistent results can often be traced back to the experimental design. Here are some key areas to scrutinize:
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Animal Model:
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Species and Strain: The expression and function of the orexin system can vary between species and even strains of rodents. Ensure the chosen model is appropriate for studying anxiety and is known to be responsive to orexin modulation.
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Stress Level: The anxiolytic effects of OX1R antagonists may be more pronounced in animals under conditions of high stress or anxiety. Some studies have shown a lack of effect in non-stressed animals in standard anxiety tests like the elevated plus-maze.
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Behavioral Testing:
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Habituation: Proper habituation of the animals to the testing environment is crucial to reduce baseline anxiety and variability.
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Time of Day: Orexin expression follows a circadian rhythm. Conduct behavioral testing at a consistent time of day to minimize this source of variability.
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Experimenter Bias: Blinding the experimenter to the treatment groups is essential to prevent unconscious bias in handling and scoring.
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Issue 3: Unexpected Physiological or Behavioral Readouts
Question: I am observing changes in cardiovascular parameters or locomotor activity that are confounding my anxiety-related readouts. How should I interpret these?
Answer: The orexin system is involved in regulating various physiological processes, and off-target effects are always a possibility.
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Cardiovascular Effects:
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On-Target Effects: Orexin signaling can influence heart rate and blood pressure. Blockade of OX1R can attenuate stress-induced cardiovascular responses. It is important to distinguish between a direct cardiovascular effect and a modulation of the stress response.
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Data Interpretation: When possible, measure cardiovascular parameters continuously using telemetry to establish a stable baseline and accurately assess drug-induced changes in the context of the behavioral paradigm.
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Locomotor Activity:
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Differentiating Sedation from Anxiolysis: A decrease in locomotor activity could be misinterpreted as an anxiolytic effect. It is crucial to use behavioral tests that can dissociate these effects, such as the elevated plus-maze, which provides measures of both anxiety (open arm time) and activity (closed arm entries).
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Off-Target Effects: While this compound is selective for OX1R over OX2R, a comprehensive off-target profile is not publicly available. Unexpected behavioral effects could be due to interactions with other receptors.
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Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor | Species | pKi |
| OX1R | Human | 7.83 |
| OX1R | Rat | 7.84 |
| OX2R | Human | <6.15 |
Data from Bonaventure et al., 2017.
Table 2: Preclinical Toxicology Summary for this compound
| Study Type | Species | Dosing | Key Findings |
| 5-day Repeat Dose | Rat | 100, 250, 1000 mg/kg (oral) | Evidence of enzyme induction at higher doses. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rat Model of Anxiety
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Animals: Male Sprague-Dawley rats (250-300g).
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Housing: Group-housed under a 12:12h light-dark cycle with ad libitum access to food and water.
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Drug Formulation: Prepare this compound as a suspension in 0.5% HPMC in sterile water. Prepare fresh daily.
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Dosing: Administer this compound or vehicle via oral gavage at a volume of 5 mL/kg.
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Behavioral Testing (Elevated Plus-Maze):
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60 minutes post-dosing, place the rat in the center of the elevated plus-maze, facing an open arm.
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Allow the rat to explore the maze for 5 minutes.
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Record the session with a video camera for later analysis.
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Score the time spent in the open and closed arms, and the number of entries into each arm.
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Thoroughly clean the maze with 70% ethanol between animals.
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Data Analysis: Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to compare the vehicle and this compound treated groups.
Visualizations
Caption: Orexin signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of this compound in vivo efficacy.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
Potential for JNJ-54717793 tolerance or desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JNJ-54717793. The information is based on available preclinical data and general pharmacological principles of G-protein coupled receptor (GPCR) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active antagonist of the orexin-1 receptor (OX1R).[1] It is a brain-penetrant molecule that exhibits high affinity for OX1R, with approximately 50-fold selectivity over the orexin-2 receptor (OX2R).[2][3][4] Its mechanism of action is to block the binding of the endogenous orexin peptides (orexin-A and orexin-B) to the OX1R, thereby inhibiting the downstream signaling cascade.[5]
Q2: Is there evidence of tolerance or desensitization with chronic use of this compound?
Currently, there are no published preclinical or clinical studies that have specifically investigated the potential for tolerance (tachyphylaxis) or desensitization following chronic administration of this compound. Tolerance to antagonists can manifest as a diminished response over time, potentially due to receptor upregulation or other adaptive changes in the target pathway. Desensitization, a process more commonly associated with agonists, involves a rapid decrease in receptor responsiveness. Researchers planning long-term studies should consider incorporating experimental designs to monitor for any changes in the efficacy of this compound over time.
Q3: What are the known in vitro binding and functional potencies of this compound?
The in vitro characteristics of this compound have been determined in various binding and functional assays. A summary of these values is presented in the table below.
| Parameter | Species | Receptor | Value | Reference |
| pKi (binding affinity) | Human | OX1R | 7.83 | |
| pKi (binding affinity) | Rat | OX1R | 7.84 | |
| Ki (binding affinity) | Human | OX1R | 16 nM | |
| Ki (binding affinity) | Human | OX2R | 700 nM | |
| pKb (functional potency) | Human | OX1R | - | |
| pKb (functional potency) | Rat | OX1R | - | |
| Plasma EC50 | - | - | 85 ng/mL |
Q4: What is the expected effect of this compound on sleep and wakefulness?
In preclinical models, this compound has shown minimal effects on spontaneous sleep in rats and wild-type mice. However, when administered to OX2R knockout mice, it selectively promotes REM sleep, demonstrating its specific in vivo engagement of the OX1R. This suggests that selective OX1R antagonism does not induce sleep on its own but can modulate sleep architecture under conditions where OX2R signaling is absent.
Troubleshooting Guide
Issue: Diminished or inconsistent antagonist effect of this compound in our in vivo chronic study.
Potential Cause 1: Experimental Variability
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Troubleshooting Steps:
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Review dosing procedures to ensure accuracy and consistency.
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Check the stability and proper storage of the this compound formulation.
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Assess animal health and stress levels, as these can influence the orexin system and behavioral outcomes.
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Potential Cause 2: Pharmacokinetic Changes
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Troubleshooting Steps:
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Consider if there are changes in drug metabolism with chronic dosing. This could be investigated through pharmacokinetic studies at different time points in your study.
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Measure plasma and brain concentrations of this compound to confirm adequate exposure at the target site.
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Potential Cause 3: Pharmacodynamic Changes (Receptor Upregulation)
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Troubleshooting Steps:
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At the end of the study, collect brain tissue from control and this compound-treated groups.
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Perform quantitative western blotting or immunohistochemistry to assess OX1R protein levels in relevant brain regions.
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Consider performing receptor binding assays on tissue homogenates to determine if there is a change in the number of OX1R binding sites (Bmax).
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Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding Assay to Determine OX1R Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound like this compound for the OX1R.
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Cell Culture and Membrane Preparation:
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Culture HEK293 cells stably expressing the human OX1R.
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Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
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Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer. Determine the protein concentration.
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Competitive Binding Assay:
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In a 96-well plate, add a constant concentration of a radiolabeled OX1R antagonist (e.g., [³H]-SB-674042).
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Add increasing concentrations of the unlabeled test compound (this compound).
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Add the cell membrane preparation to initiate the binding reaction.
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Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
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Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
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Wash the filters with ice-cold buffer.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Visualizations
Caption: Simplified Orexin-1 Receptor (OX1R) signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow to investigate potential pharmacodynamic changes with chronic this compound administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral assays with JNJ-54717793
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-54717793 in behavioral assays. This compound is a potent and selective orexin-1 receptor (OX1R) antagonist that has demonstrated efficacy in preclinical models of panic and anxiety.[1][2][3][4] Variability in behavioral studies can arise from numerous factors, and this guide is designed to help identify and address potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective antagonist of the orexin-1 receptor (OX1R).[2] The orexin system is involved in regulating various physiological processes, including sleep-wake cycles, feeding, reward, and emotional states. By selectively blocking the OX1R, this compound is thought to modulate anxiety and panic-related behaviors without the sedative effects associated with dual orexin receptor antagonists.
Q2: We are observing high variability in our anxiety-related behavioral assays (e.g., Elevated Plus Maze, Open Field Test) with this compound. What are the common causes?
A2: High variability is a common challenge in behavioral research. Several factors can contribute to this, including:
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Animal-Related Factors: The genetic background, age, sex, and baseline anxiety levels of the rodents can significantly impact their behavior.
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Environmental Factors: Inconsistencies in lighting, noise levels, and temperature in the testing environment can affect animal behavior.
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Procedural Factors: Handling by different researchers, time of day for testing (circadian rhythms), and habituation protocols can all introduce variability.
Q3: What is the optimal route of administration and dosage for this compound in rats?
A3: this compound has been shown to be orally bioavailable and brain penetrant. In a rat model of CO2-induced panic, oral administration of 10 and 30 mg/kg of this compound attenuated anxiety-like behaviors. Ex vivo receptor occupancy studies in rats showed that a 30 mg/kg oral dose resulted in maximal OX1R occupancy at 15 minutes.
Q4: Does this compound have sedative effects that could confound our behavioral results?
A4: Studies have shown that this compound has minimal effects on spontaneous sleep in rats and wild-type mice at doses effective in anxiety models. This selectivity for the OX1R is thought to be responsible for its non-sedative profile, which is a key advantage over dual orexin receptor antagonists.
Troubleshooting Guides
Issue 1: Inconsistent results in anxiety-like behavior assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Animal Variability | Standardize the strain, age, and sex of the animals used. Ensure all animals have a similar history and are housed under identical conditions. |
| Environmental Stressors | Maintain consistent lighting, temperature, and low noise levels in the testing room. Acclimate animals to the testing room for a consistent period before each experiment. |
| Procedural Inconsistencies | Ensure all handling and procedures are performed by the same trained individual. Conduct behavioral testing at the same time each day to minimize the effects of circadian rhythms. |
| Olfactory Cues | Thoroughly clean all testing apparatus with 70% ethanol between each animal to remove scent trails that could influence the behavior of subsequent animals. |
Issue 2: Lack of drug effect at expected doses.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Dosing or Formulation | Verify the correct calculation of the dose and ensure the compound is properly dissolved or suspended for administration. |
| Pharmacokinetic Variability | Consider the timing of behavioral testing relative to the drug's peak plasma concentration and brain occupancy. For this compound, maximal OX1R occupancy was observed 15 minutes post-oral administration in rats. |
| Assay Sensitivity | Ensure the chosen behavioral assay is sensitive enough to detect the expected anxiolytic effects. Consider using a battery of tests to assess different aspects of anxiety. |
Experimental Protocols
CO2-Induced Anxiety Model in Rats (Adapted from Bonaventure et al., 2017)
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Animals: Male Sprague-Dawley rats.
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Housing: Standard housing conditions with ad libitum access to food and water.
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Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally 60 minutes prior to the CO2 challenge.
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Procedure:
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Place the rat in a sealed chamber.
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After a baseline period, introduce a 20% CO2/20% O2/60% N2 gas mixture for a specified duration (e.g., 5 minutes).
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Monitor behavioral and physiological responses, such as freezing, heart rate, and blood pressure.
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Behavioral Assessment: Immediately following the CO2 exposure, conduct a social interaction test to assess anxiety-like behavior.
Data Presentation
Table 1: In Vitro Affinity and Potency of this compound
| Receptor | Species | pKi | pKB |
| OX1R | Human | 7.83 | 8.3 |
| OX1R | Rat | 7.84 | 8.2 |
| OX2R | Human | <6.15 | <6.5 |
Data adapted from Bonaventure et al. (2017).
Table 2: Ex Vivo OX1R Occupancy in Rats after Oral Administration of 30 mg/kg this compound
| Time Post-Dose | OX1R Occupancy (%) | Plasma Concentration (ng/mL) |
| 15 min | 87 ± 3 | 3733 ± 440 |
| 1 hour | >58 | - |
| 6 hours | >58 | - |
Data adapted from Bonaventure et al. (2017).
Visualizations
Caption: Signaling pathway of the orexin system and the antagonistic action of this compound on the OX1R.
Caption: A generalized experimental workflow for conducting behavioral assays with this compound.
Caption: A logical diagram for troubleshooting high variability in behavioral assay results.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Substituted Azabicyclo[2.2.1]heptanes as Selective Orexin-1 Antagonists: Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-54717793 Metabolism and Metabolite Analysis
This technical support center provides guidance and answers frequently asked questions regarding the metabolism of the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known metabolic pathways of this compound?
A1: In vitro studies using liver microsomes have identified several metabolic pathways for this compound. The primary routes of metabolism involve oxidation. Key transformations include mono-oxidation at various positions on the molecule, as well as the formation of a ketone metabolite and an amino-pyrazine metabolite. These transformations are consistent with hydroxylation of the methine carbon to form a hemiaminal, which then undergoes fragmentation. In vivo, a ketone and an oxidative metabolite have been identified as the major circulating metabolites.[1]
Q2: Have any of the metabolites of this compound been shown to be pharmacologically active?
A2: Currently, there is no publicly available information on the pharmacological activity of the metabolites of this compound at the orexin-1 receptor or any other biological targets. To determine if a metabolite is active, it would need to be synthesized or isolated and then tested in relevant pharmacological assays, such as radioligand binding assays or functional cell-based assays for orexin receptor activity.
Q3: Which cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?
A3: The specific cytochrome P450 enzymes responsible for the metabolism of this compound have not been publicly disclosed. Identifying the specific CYP isoforms involved in a drug's metabolism is a critical step in drug development to assess the potential for drug-drug interactions.
Troubleshooting Guides
Issue: Difficulty in detecting metabolites of this compound in in vitro experiments.
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Possible Cause 1: Inappropriate concentration of this compound.
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Troubleshooting Step: Ensure that the concentration of this compound used in the incubation is within the linear range for the metabolizing enzymes. A concentration that is too high can lead to substrate inhibition. We recommend performing a concentration-response curve to determine the optimal concentration.
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Possible Cause 2: Insufficient incubation time.
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Troubleshooting Step: The formation of metabolites is time-dependent. If the incubation time is too short, the concentration of metabolites may be below the limit of detection. A time-course experiment should be conducted to determine the optimal incubation time.
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Possible Cause 3: Low enzymatic activity in the microsomal preparation.
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Troubleshooting Step: Verify the activity of the liver microsome preparation using a known substrate for a highly abundant CYP enzyme (e.g., testosterone for CYP3A4). If the activity is low, use a fresh batch of microsomes.
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Issue: Inconsistent results in identifying the major metabolites of this compound.
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Possible Cause 1: Species differences in metabolism.
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Troubleshooting Step: Be aware that there can be significant species differences in drug metabolism. The profile of metabolites observed in rat liver microsomes may differ from that in human or dog liver microsomes.[1] It is important to use the appropriate species for your research question.
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Possible Cause 2: Differences between in vitro and in vivo metabolism.
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Troubleshooting Step: The major metabolites observed in vitro may not always correspond to the major circulating metabolites in vivo due to factors such as first-pass metabolism and tissue-specific enzyme expression. Whenever possible, compare your in vitro findings with in vivo data.
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Data Presentation
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Receptor | Species | Assay Type | pKi / pKb (Mean ± SD) |
| OX1R | Human | Radioligand Binding (pKi) | 7.83 (Ki = 14.8 nM) |
| OX2R | Human | Radioligand Binding (pKi) | < 5.5 (Ki > 3162 nM) |
| OX1R | Rat | Radioligand Binding (pKi) | 7.84 (Ki = 14.5 nM) |
| OX1R | Human | Functional Antagonism (pKb) | 7.7 |
| OX2R | Human | Functional Antagonism (pKb) | < 5.5 |
| OX1R | Rat | Functional Antagonism (pKb) | 7.7 |
Data summarized from Bonaventure P, et al. 2017.
Experimental Protocols
General Protocol for In Vitro Metabolism Studies using Liver Microsomes
This protocol provides a general framework for identifying the metabolites of a compound like this compound. Specific concentrations and incubation times should be optimized for each compound.
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Preparation of Incubation Mixture:
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In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or dog; final protein concentration typically 0.5-1.0 mg/mL), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (this compound, final concentration typically 1-10 µM).
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Pre-incubation:
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Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
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Initiation of Reaction:
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Initiate the metabolic reaction by adding a solution of NADPH (final concentration typically 1 mM).
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Incubation:
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Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).
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-
Termination of Reaction:
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Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
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Sample Processing:
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Centrifuge the mixture to pellet the precipitated proteins.
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Analysis:
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Transfer the supernatant to a new tube or vial for analysis by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
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General Protocol for CYP450 Reaction Phenotyping
This protocol outlines a general method to identify the specific CYP enzymes responsible for the metabolism of a compound.
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Incubation with Recombinant CYP Enzymes:
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Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
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Analyze the formation of metabolites to identify which enzymes are capable of metabolizing the compound.
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Chemical Inhibition Studies:
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Incubate the test compound with pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.
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A significant decrease in the formation of a metabolite in the presence of a specific inhibitor suggests the involvement of that CYP enzyme.
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Data Analysis:
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Compare the metabolic profiles from the recombinant enzyme and chemical inhibition studies to determine the contribution of each CYP isoform to the overall metabolism of the compound.
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Visualizations
Caption: Proposed metabolic pathway of this compound.
References
Improving the translational relevance of JNJ-54717793 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for studies involving JNJ-54717793, a selective Orexin 1 Receptor (OX1R) antagonist. Our aim is to enhance the translational relevance of your experiments by providing detailed protocols, troubleshooting advice, and key data at a glance.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and questions that may arise during your research with this compound.
Compound Handling and Formulation
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Q1: How should I dissolve and store this compound?
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A: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[1][2][3] For long-term storage, the solid powder should be kept at -20°C for up to 3 years, and stock solutions in DMSO can be stored at -80°C for up to 6 months.[1][2] For in vivo studies in rats, this compound can be formulated as a solution in 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) or as a suspension in 0.5% hydroxymethylcellulose (HPMC).
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Q2: I'm observing precipitation of this compound in my aqueous buffer. What can I do?
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A: this compound is a lipophilic molecule and may have limited solubility in aqueous solutions. First, ensure your DMSO stock concentration is not too high before diluting into an aqueous buffer. The final DMSO concentration in your assay should typically be below 0.5% to avoid solvent effects. If precipitation persists, consider using a formulation with a solubilizing agent like HP-β-CD, which has been successfully used for in vivo administration. For in vitro assays, you may need to optimize the buffer composition or include a small percentage of serum if compatible with your experimental design.
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In Vitro Experiments
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Q3: What cell lines are suitable for studying this compound's activity?
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A: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human OX1R or Human Embryonic Kidney (HEK-293) cells expressing the receptor are commonly used for in vitro functional assays, such as calcium mobilization assays.
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Q4: My calcium flux assay is showing a weak or no signal in response to the OX1R agonist. What are the possible causes?
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A: There are several potential reasons for a weak signal:
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Cell Health and Receptor Expression: Ensure your cells are healthy and have a high level of OX1R expression. Passage number can affect receptor expression levels, so it's best to use cells from a low passage number.
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Agonist Concentration: Verify the concentration and purity of your orexin-A (OX-A) agonist. Prepare fresh agonist solutions for each experiment. It is recommended to use an EC80 concentration of the agonist to achieve a robust signal that can be effectively antagonized.
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Dye Loading: Inefficient loading of the calcium-sensitive dye can lead to a poor signal. Ensure the incubation time and temperature for dye loading are optimal for your cell line, typically 1-2 hours at 37°C.
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Assay Buffer: The composition of your assay buffer is critical. Ensure it contains an appropriate concentration of calcium (e.g., 1.8 mM CaCl2).
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Q5: I am not seeing a dose-dependent inhibition with this compound in my functional assay. What should I check?
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A: If you are not observing a dose-dependent effect, consider the following:
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Compound Concentration: Double-check your serial dilutions of this compound.
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Pre-incubation Time: The antagonist needs sufficient time to bind to the receptor. A pre-incubation period of 30-60 minutes before adding the agonist is a good starting point, but this may need to be optimized.
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Agonist Concentration: If the agonist concentration is too high (e.g., above EC90), it may be difficult to see competitive antagonism. Using an agonist concentration around the EC80 is recommended.
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In Vivo Experiments
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Q6: What is the recommended route of administration and dosage for this compound in rats?
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A: this compound is orally active and has been administered to rats via oral gavage (p.o.) at doses ranging from 3 to 30 mg/kg in panic models.
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Q7: How can I confirm that this compound is reaching the brain and engaging the OX1R target?
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A: Ex vivo receptor occupancy studies are the standard method to confirm target engagement in the brain. This involves administering this compound to the animal, sacrificing it at a specific time point, and then measuring the binding of a radiolabeled OX1R ligand (like [3H]SB-674042) to brain tissue sections. A reduction in radioligand binding in the drug-treated group compared to the vehicle group indicates receptor occupancy by this compound.
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Q8: I am not observing the expected anxiolytic effects in the CO2-induced panic model. What could be wrong?
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A: Several factors can influence the outcome of this model:
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Timing of Administration: Ensure that this compound is administered at the appropriate time before the CO2 challenge to allow for sufficient absorption and brain penetration. A pre-treatment time of 60 minutes has been used successfully.
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CO2 Concentration and Duration: The concentration (e.g., 20% CO2) and duration (e.g., 5 minutes) of the challenge are critical for inducing a panic-like response. These parameters should be precisely controlled.
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Behavioral and Physiological Endpoints: Ensure that you are measuring relevant endpoints such as changes in mean arterial blood pressure, heart rate, and locomotor activity. The social interaction test can also be used as a measure of anxiety-like behavior following the challenge.
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Animal Stress Levels: High baseline stress levels in the animals can mask the anxiolytic effects of the compound. Ensure proper acclimatization of the animals to the experimental setup.
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Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Species | Receptor | Binding Affinity (pKi) | Functional Potency (pKB) |
| Human | OX1R | 7.83 | Correlated well with pKi |
| Rat | OX1R | 7.84 | Correlated well with pKi |
| Human | OX2R | ~50-fold lower than OX1R | Confirmed selectivity |
Data sourced from Bonaventure et al., 2017.
Table 2: Ex Vivo Receptor Occupancy in Rat Brain (Tenia Tecta)
| Administration Route | Dose | Time Post-Dose | Receptor Occupancy (%) | Plasma Concentration (ng/mL) |
| Oral (p.o.) | 30 mg/kg | 15 min | 87 ± 3 | 3733 ± 440 |
| Oral (p.o.) | 30 mg/kg | 6 hours | > 58 | Not reported |
| Subcutaneous (s.c.) | 10 mg/kg | 30 min | 83 ± 7 | 2211 ± 339 |
| Subcutaneous (s.c.) | 10 mg/kg | 2 hours | 65 | Not reported |
Data sourced from Bonaventure et al., 2017.
Orexin 1 Receptor (OX1R) Signaling Pathway
This compound acts as a selective antagonist at the Orexin 1 Receptor (OX1R). The binding of the endogenous ligand, Orexin-A, to OX1R initiates a signaling cascade. OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq subunit. Activation of Gq leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which leads to a rapid increase in cytosolic Ca2+ concentration. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates the downstream cellular responses to orexin signaling.
Experimental Protocols
Here we provide detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: In Vitro Calcium Flux Assay
This protocol describes how to measure the antagonist activity of this compound by monitoring changes in intracellular calcium in response to an OX1R agonist.
Materials:
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OX1R-expressing cells (e.g., CHO-K1 or HEK-293)
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Cell culture medium and supplements
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96-well black-walled, clear-bottom cell culture plates
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This compound
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Orexin-A (agonist)
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Calcium-sensitive dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., HBSS with 20 mM HEPES and 1.8 mM CaCl2)
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Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation)
Methodology:
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Cell Plating: Seed the OX1R-expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Incubation: Culture the cells overnight at 37°C in a humidified incubator with 5% CO2.
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Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate the plate for 1-2 hours at 37°C, protected from light.
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Compound Preparation: During the dye incubation, prepare serial dilutions of this compound in assay buffer. Also, prepare the Orexin-A agonist solution at a concentration that will give a final EC80 response.
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Antagonist Addition: After dye incubation, wash the cells with assay buffer. Add the this compound dilutions to the respective wells and incubate the plate at room temperature for 30-60 minutes.
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Measurement: Place the cell plate into the fluorescence plate reader.
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Record a baseline fluorescence reading for a few seconds.
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Use the instrument's liquid handler to add the Orexin-A solution to all wells simultaneously.
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Immediately begin recording the fluorescence signal for several minutes to capture the peak calcium response.
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Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: In Vivo CO2-Induced Panic Model in Rats
This protocol outlines a method to assess the anxiolytic potential of this compound in a rat model of CO2-induced panic.
Materials:
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Adult male Wistar rats
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This compound and vehicle (e.g., 20% HP-β-CD)
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Gas mixture of 20% CO2, balanced with O2 and N2
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Standard room air
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Experimental chambers equipped for gas delivery
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System for monitoring cardiovascular parameters (e.g., telemetry)
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Video tracking system for locomotor activity
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Social interaction test arena
Methodology:
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Animal Preparation: Allow rats to acclimatize to the housing facility for at least one week. If cardiovascular parameters are to be measured, surgically implant telemetry probes and allow for a sufficient recovery period.
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Drug Administration: On the day of the experiment, administer this compound or vehicle via oral gavage 60 minutes before the CO2 challenge.
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Experimental Procedure:
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Place the rat in the experimental chamber and allow it to habituate.
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Baseline Period (5 min): Infuse the chamber with room air and record baseline physiological (mean arterial pressure, heart rate) and behavioral (locomotor activity) data.
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CO2 Challenge (5 min): Switch the gas supply to the 20% CO2 mixture and continue recording.
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Post-Challenge Period (5 min): Switch the gas back to room air and continue recording.
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Behavioral Testing: Immediately after the gas exposure protocol, transfer the rat to the social interaction arena and record the time spent in social interaction with an unfamiliar partner rat.
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Data Analysis: Analyze the changes in cardiovascular parameters and locomotor activity from baseline during the CO2 exposure. Compare the social interaction time between the different treatment groups. Statistical analysis, such as a two-way ANOVA with repeated measures, is appropriate for the physiological data.
Protocol 3: In Vivo Sodium Lactate-Induced Panic Model in Rats
This model assesses the efficacy of this compound in a chemically-induced panic model in "panic-prone" rats.
Materials:
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Adult male Wistar rats
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L-allylglycine (GABA synthesis inhibitor)
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This compound and vehicle
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0.5 M Sodium Lactate solution
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Intravenous infusion setup
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System for monitoring cardiovascular parameters
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Social interaction test arena
Methodology:
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Induction of Panic-Prone State: This is a critical step that involves chronic microinfusion of a GABA synthesis inhibitor, such as L-allylglycine, into the perifornical hypothalamic area to create a state of heightened anxiety and vulnerability to panic. This requires stereotaxic surgery.
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Catheter Implantation: Implant intravenous catheters for the subsequent infusion of sodium lactate. Allow for a recovery period.
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Drug Administration: On the test day, administer this compound or vehicle orally 60 minutes prior to the sodium lactate challenge.
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Sodium Lactate Challenge: Infuse 0.5 M sodium lactate intravenously over a period of 15 minutes. Monitor cardiovascular responses throughout the infusion.
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Behavioral Assessment: Five minutes after the end of the infusion, conduct the social interaction test to measure anxiety-like behavior.
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Data Analysis: Compare the physiological and behavioral responses to the sodium lactate challenge between the different treatment groups to determine the efficacy of this compound.
References
Validation & Comparative
A Comparative Analysis of JNJ-54717793 and Other Selective Orexin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective orexin-1 receptor (OX1R) antagonist JNJ-54717793 with other notable selective OX1R antagonists. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to Orexin-1 Receptor Antagonism
The orexin system, comprising orexin-A and orexin-B peptides and their G protein-coupled receptors, OX1R and OX2R, plays a crucial role in regulating various physiological functions, including wakefulness, reward processing, and stress responses. Selective antagonism of OX1R is being investigated as a potential therapeutic strategy for conditions such as anxiety disorders, substance use disorders, and binge eating. This guide focuses on this compound and compares its pharmacological profile with other well-characterized selective OX1R antagonists.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selective OX1R antagonists.
Table 1: In Vitro Binding Affinity (pKi) of Selective OX1R Antagonists
| Compound | Human OX1R (pKi) | Human OX2R (pKi) | Selectivity (Fold OX1R vs. OX2R) | Rat OX1R (pKi) |
| This compound | 7.83 ± 0.16[1] | 6.14 ± 0.14[1] | ~50[1][2] | 7.84 ± 0.12[1] |
| SB-334867 | Not explicitly reported in pKi | Not explicitly reported in pKi | ~50 | Not explicitly reported in pKi |
| GSK1059865 | Not explicitly reported in pKi | Not explicitly reported in pKi | ~79 | Not explicitly reported in pKi |
| ACT-335827 | Not explicitly reported in pKi | Not explicitly reported in pKi | Not explicitly reported | 7-25 nM (affinity) |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency (pKb) of Selective OX1R Antagonists
| Compound | Human OX1R (pKb) | Human OX2R (pKb) | Rat OX1R (pKb) |
| This compound | 7.78 ± 0.31 | 6.51 ± 0.24 | 7.45 ± 0.20 |
| SB-334867 | 7.27 ± 0.04 (vs. Orexin-A) | < 5 | Not explicitly reported |
| GSK1059865 | 8.77 ± 0.12 | Not explicitly reported | Not explicitly reported |
| ACT-335827 | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Note: pKb is the negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist. A higher pKb value indicates a higher functional potency.
Table 3: In Vivo and Pharmacokinetic Properties
| Compound | Key In Vivo Findings | Pharmacokinetic Profile |
| This compound | Crosses the blood-brain barrier and occupies OX1Rs in the rat brain after oral administration. Attenuates CO2 and sodium lactate-induced panic-like behaviors in rats. | Orally active with low clearance. Tmax observed at approximately 60 minutes post-oral administration in rats. |
| SB-334867 | Blocks orexin-A induced grooming and feeding in vivo. | Systemic administration has been used in various in vivo studies. Specific pharmacokinetic parameters are not readily available in the provided context. |
| GSK1059865 | Potently reduces ethanol drinking in ethanol-dependent mice. | Administered intraperitoneally in preclinical studies. |
| ACT-335827 | Orally available and brain penetrant. Decreases fear and compulsive behaviors in rats. | Following a 300 mg/kg oral dose in rats, calculated free brain concentrations peaked between 1 and 6 hours. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OX1R signaling pathway and a general workflow for evaluating selective OX1R antagonists.
Caption: OX1R Signaling Pathway.
Caption: Experimental Workflow for OX1R Antagonist Evaluation.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the orexin-1 receptor.
General Methodology:
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Membrane Preparation: Membranes are prepared from cell lines stably expressing the human or rat OX1R (e.g., CHO or HEK293 cells).
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Radioligand: A radiolabeled OX1R antagonist, such as [3H]-SB-674042, is used as the tracer.
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Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
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Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
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Selectivity: To determine selectivity, a similar assay is performed using membranes from cells expressing the human OX2R and an appropriate radioligand, such as [3H]-EMPA.
Calcium Mobilization Functional Assays
Objective: To determine the functional potency (Kb) of a test compound as an antagonist of the orexin-1 receptor.
General Methodology:
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Cell Culture: Cell lines stably expressing the human or rat OX1R (e.g., CHO cells) are cultured in appropriate media.
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Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM.
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Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
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Agonist Stimulation: The cells are then stimulated with a fixed concentration of an orexin agonist, typically orexin-A, at a concentration that elicits a submaximal response (e.g., EC80).
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Signal Detection: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
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Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium response is quantified. The data are fitted to a dose-response curve to determine the IC50 value. The Kb value is then calculated using the Schild equation.
Conclusion
This compound emerges as a potent and selective OX1R antagonist with demonstrated brain penetrance and in vivo efficacy in preclinical models of panic. When compared to other selective OX1R antagonists, it exhibits high affinity and functional potency. While direct comparative studies are limited, the data compiled in this guide provide a valuable resource for researchers to evaluate the relative merits of these compounds for their specific research needs. The choice of an appropriate antagonist will depend on the desired balance of potency, selectivity, and pharmacokinetic properties for the intended application. Further head-to-head studies would be beneficial for a more definitive comparative assessment.
References
A Comparative Analysis of JNJ-54717793 and Benzodiazepines for the Treatment of Anxiety
An objective comparison of two distinct pharmacological approaches to anxiety modulation, this guide provides a detailed analysis of the selective orexin-1 receptor antagonist JNJ-54717793 and the widely prescribed benzodiazepine class of anxiolytics. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy from available studies, and detailed experimental protocols for key research.
This document is intended for researchers, scientists, and drug development professionals, offering a concise yet thorough comparison to inform future research and clinical development in the field of anxiolytic therapies. The data presented is based on preclinical and early-phase human studies for this compound and extensive clinical data for benzodiazepines.
Comparative Efficacy and Mechanism of Action
This compound represents a novel approach to anxiety treatment by selectively targeting the orexin system, which is involved in arousal and stress responses.[1][2][3] In contrast, benzodiazepines have a long-established role in anxiety management through their potentiation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[4][5]
The following tables summarize the available quantitative data for this compound and a representative benzodiazepine, alprazolam, as well as general efficacy data for the benzodiazepine class in anxiety disorders. It is important to note that the human data for the orexin antagonist is from a study of a close analog, JNJ-61393215, in an experimental panic model in healthy volunteers, not in patients with a diagnosed anxiety disorder.
Table 1: Quantitative Efficacy Data of this compound and Benzodiazepines in Anxiety Models
| Compound/Class | Study Population | Anxiety Model | Key Efficacy Endpoint | Result |
| This compound | Rats | Sodium Lactate-Induced Panic-like Behavior | Reduction in panic-like behaviors and cardiovascular responses | Attenuated panic-like behaviors and cardiovascular responses without altering baseline locomotor or autonomic activity. |
| Rats | CO2-Induced Panic-like Behavior | Attenuation of cardiovascular and behavioral responses | Dose-dependent attenuation of CO2-induced panic-like behavior. | |
| JNJ-61393215 (analog of this compound) | Healthy Human Volunteers | 35% CO2 Inhalation Challenge | Change in Panic Symptom List IV (PSL-IV) total score | Significant reduction in fear and anxiety symptoms (P < 0.02), comparable to alprazolam. |
| Alprazolam | Healthy Human Volunteers | 35% CO2 Inhalation Challenge | Change in Panic Symptom List IV (PSL-IV) total score | Significant reduction in fear and anxiety symptoms. |
| Benzodiazepines (Class) | Adults with Generalized Anxiety Disorder (GAD) | Meta-analysis of clinical trials | Hedges' g effect size vs. placebo | Hedges' g = 0.50, indicating a moderate to large effect size. |
| Patients with Panic Disorder | Placebo-controlled trials | Percentage of panic attack-free patients | Clonazepam (1 mg/day): 74% vs. 56% for placebo. Clonazepam (mean dose 2.3 mg/day): 62% vs. 37% for placebo. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and benzodiazepines are visualized in the following diagrams.
Experimental Protocols
Preclinical Efficacy of this compound in Rat Models of Panic
1. Sodium Lactate-Induced Panic Model:
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Subjects: Male Sprague-Dawley rats.
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Procedure: Rats were chronically implanted with intravenous catheters. A panic-like state was induced by the intravenous infusion of sodium lactate.
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Drug Administration: this compound was administered orally prior to the sodium lactate challenge.
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Measurements: Cardiovascular parameters (mean arterial pressure, heart rate) and behavioral responses indicative of anxiety (e.g., freezing, escape behaviors) were recorded and analyzed.
2. CO2-Induced Panic Model:
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Subjects: Male Sprague-Dawley rats.
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Procedure: Rats were placed in a chamber and exposed to a 20% carbon dioxide atmosphere to induce panic-like responses.
-
Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg prior to CO2 exposure.
-
Measurements: Changes in social interaction time, mean arterial blood pressure, heart rate, and general locomotor activity were assessed before, during, and after CO2 exposure.
Comparative Efficacy of JNJ-61393215 and Alprazolam in a Human Panic Model
-
Subjects: Healthy adult male volunteers.
-
Study Design: A randomized, placebo-controlled, crossover study.
-
Procedure: A state of panic and anxiety was induced by a double inhalation of a 35% CO2 gas mixture.
-
Drug Administration: Participants received either JNJ-61393215 (90 mg), alprazolam (1 mg), or a placebo.
-
Measurements: The primary efficacy endpoint was the change in the total score of the Panic Symptom List IV (PSL-IV). Cardiovascular parameters were also monitored.
Discussion
The available data suggests that this compound and related selective orexin-1 receptor antagonists may offer a novel therapeutic approach for anxiety and panic disorders. Preclinical studies demonstrate that this compound can attenuate panic-like behaviors in animal models without the sedative effects commonly associated with benzodiazepines. This is a significant potential advantage, as sedation can be a limiting side effect of benzodiazepine therapy.
The human study with the analog JNJ-61393215 provides preliminary evidence of anxiolytic efficacy comparable to alprazolam in an experimental panic model. This suggests that targeting the orexin-1 receptor could be a viable strategy for managing acute anxiety states. However, it is crucial to recognize the limitations of this data. The study was conducted in healthy volunteers subjected to an artificial stressor, and the efficacy of this compound in patients with diagnosed anxiety disorders over a longer term remains to be established through larger clinical trials.
Benzodiazepines, on the other hand, are well-established, effective treatments for various anxiety disorders with a rapid onset of action. Their efficacy is supported by a large body of clinical evidence, including numerous randomized controlled trials and meta-analyses. However, their use is often limited by side effects such as sedation, cognitive impairment, and the risk of tolerance, dependence, and withdrawal symptoms with long-term use.
A Phase 2a study of JNJ-61393215 (tebideutorexant) as an adjunctive treatment for major depressive disorder with anxious distress did not meet its primary endpoint for depression, but the safety profile was consistent with other findings, with no serious adverse events reported.
Conclusion
This compound, a selective orexin-1 receptor antagonist, presents a promising novel mechanism for the treatment of anxiety. Preclinical and early human data with a close analog suggest anxiolytic effects without the sedative properties of benzodiazepines. Benzodiazepines remain a highly effective and rapid-acting treatment for anxiety, but their use is tempered by a well-documented side-effect profile.
Further clinical research, including head-to-head trials in patient populations with diagnosed anxiety disorders, is necessary to fully elucidate the therapeutic potential of this compound and to definitively compare its efficacy and safety profile with that of benzodiazepines. The development of non-sedating anxiolytics like this compound could represent a significant advancement in the management of anxiety disorders.
References
- 1. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 2. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Species Pharmacodynamic Comparison of JNJ-54717793: A Guide for Researchers
This guide provides a comparative overview of the pharmacodynamics of JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist, across different species. The information is intended for researchers, scientists, and drug development professionals working on orexin system modulation for therapeutic purposes. While direct, extensive cross-species data for this compound is limited, this guide consolidates available information and draws comparisons with other relevant P2X7 receptor antagonists where applicable to highlight species-specific pharmacological differences.
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro and in vivo pharmacodynamic properties of this compound.
| Parameter | Human | Rat | Mouse |
| Target | Orexin-1 Receptor (OX1R) | Orexin-1 Receptor (OX1R) | Orexin-1 Receptor (OX1R) |
| Affinity (pKi) | 7.83[1][2] | 7.84[1][2] | Not explicitly stated |
| Functional Antagonism (pKB) | Correlates well with pKi[1] | Correlates well with pKi | Not explicitly stated |
| Selectivity (vs. OX2R) | ~50-fold | Not explicitly stated | Not explicitly stated |
| In Vivo Effects | Not applicable (preclinical) | Attenuates panic-like behaviors and cardiovascular responses. Minimal effect on spontaneous sleep in wild-type rats. | Minimal effect on spontaneous sleep in wild-type mice. In OX2R knockout mice, it promotes REM sleep. |
Signaling Pathway and Experimental Workflow
To illustrate the mechanism of action and a typical experimental approach for evaluating compounds like this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human and rat OX1R and human OX2R.
-
Protocol:
-
Membrane Preparation: Cell membranes expressing either human or rat OX1R, or human OX2R, are prepared.
-
Radioligand: [³H]-SB674042 is used as the radioligand for OX1R, and [³H]-EMPA is used for OX2R.
-
Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (Calcium Mobilization)
-
Objective: To assess the functional antagonist activity of this compound at human and rat OX1R.
-
Protocol:
-
Cell Culture: Cells stably expressing either human or rat OX1R are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Stimulation: An EC80 concentration of the orexin-A (OX-A) agonist is used to stimulate an increase in intracellular calcium.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined. The pKB value is then calculated to represent the antagonist potency.
-
Ex Vivo Receptor Occupancy
-
Objective: To determine the extent and duration of OX1R occupancy in the brain after systemic administration of this compound.
-
Protocol:
-
Animal Dosing: Rats are orally administered with this compound at different doses and for varying durations.
-
Brain Tissue Collection: At specific time points after dosing, animals are euthanized, and their brains are collected and sectioned.
-
Autoradiography: Brain sections are incubated with a radioligand for OX1R (e.g., [³H]SB-674042).
-
Imaging: The distribution and density of the radioligand binding are visualized and quantified using a phosphor imager.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated controls.
-
In Vivo Behavioral Models (Panic Provocation)
-
Objective: To evaluate the efficacy of this compound in animal models of panic.
-
Models:
-
CO2 Inhalation: Rats are exposed to a high concentration of carbon dioxide (CO2), which induces panic-like behaviors and cardiovascular changes.
-
Sodium Lactate Infusion: Intravenous infusion of sodium lactate is another method to induce panic-like responses in rats.
-
-
Protocol:
-
Drug Administration: Animals are pre-treated with this compound or vehicle.
-
Panic Provocation: Animals are subjected to either CO2 inhalation or sodium lactate infusion.
-
Behavioral and Physiological Measurements: Key parameters such as freezing behavior, heart rate, and blood pressure are recorded and analyzed.
-
Data Analysis: The effects of this compound on attenuating the panic-like responses are compared to the vehicle control group.
-
Cross-Species Considerations and Future Directions
The available data demonstrates that this compound is a potent and selective OX1R antagonist in both human and rat systems. The in vivo studies in rats and mice confirm its brain penetrance and target engagement. However, a comprehensive cross-species pharmacodynamic comparison is currently limited.
Future research should aim to:
-
Determine the pharmacodynamic profile of this compound in other relevant preclinical species (e.g., non-human primates).
-
Investigate potential species differences in metabolism and pharmacokinetics, which can significantly impact pharmacodynamic outcomes.
-
Conduct head-to-head comparison studies with other selective OX1R antagonists to better understand the therapeutic potential and species-specific effects of this class of compounds.
Understanding the nuances of cross-species pharmacology is critical for the successful translation of preclinical findings to clinical applications. The data and protocols presented in this guide provide a foundational understanding of the pharmacodynamics of this compound and a framework for future comparative studies.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation [frontiersin.org]
Notice of Clarification: Initial inquiries suggested a relationship between JNJ-54717793 and JNJ-61393215 as P2X7 receptor modulators. However, extensive review of the scientific literature confirms that both compounds are, in fact, selective antagonists of the Orexin-1 Receptor (OX1R) . This guide provides a detailed comparison based on their activity at this intended target. JNJ-61393215 has been developed as a follow-on candidate to this compound, featuring optimized pharmacokinetic and safety profiles.
Introduction and Mechanism of Action
The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of arousal, motivation, and stress responses. The selective localization of OX1R in brain regions associated with fear and anxiety, such as the amygdala and locus coeruleus, has made it a promising target for the development of novel anxiolytics without the sedative effects associated with dual orexin receptor antagonists (DORAs).[1]
This compound and JNJ-61393215 are both potent, selective, and brain-penetrant OX1R antagonists developed for the potential treatment of anxiety and panic disorders.[2][3] They function by competitively blocking the binding of orexin neuropeptides to the OX1R, thereby inhibiting the downstream signaling cascade that promotes hyperarousal and anxiety-like states. JNJ-61393215 was developed from the same structural class as this compound with modifications aimed at improving brain penetration and overall safety margins.[1]
Comparative In Vitro Profile
The binding affinity and functional potency of both compounds have been characterized in recombinant cell lines expressing human (h) and rat (r) orexin receptors. The data consistently show high affinity and potent antagonism at OX1R with significant selectivity over OX2R.
Table 1: Comparative In Vitro Potency and Affinity
| Compound | Target | Binding Affinity (pKi) | Functional Antagonism (pKB) | Selectivity (OX2R vs OX1R) |
|---|---|---|---|---|
| This compound | hOX1R | 7.83 | 7.96 | ~50-fold (binding) |
| rOX1R | 7.84 | 7.91 | ||
| hOX2R | 6.15 | 6.19 | ||
| JNJ-61393215 | hOX1R | 8.17 | 7.76 | >100-fold (binding) |
| rOX1R | 8.13 | 7.72 | ||
| hOX2R | 6.12 | 6.01 |
Data sourced from Bonaventure et al., 2017 and Salvadore et al., 2020.[2]
Orexin-1 Receptor Signaling Pathway
Activation of the OX1R, a Gq-coupled G-protein coupled receptor (GPCR), by its endogenous ligand Orexin-A initiates a canonical signaling cascade. This involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ serves as a critical second messenger, activating various downstream effectors that lead to neuronal excitation. This compound and JNJ-61393215 act by blocking the initial binding of Orexin-A, thus preventing this entire downstream cascade.
Comparative Pharmacokinetics and Brain Penetration
A critical differentiator between the two compounds is their pharmacokinetic profile, particularly concerning brain penetration. While both compounds are orally bioavailable and cross the blood-brain barrier, JNJ-61393215 was specifically optimized for improved central nervous system (CNS) exposure.
-
This compound : In rats, oral administration of 30 mg/kg resulted in maximal OX1R occupancy in the brain (87%) at 15 minutes, demonstrating rapid brain penetration. However, it was noted to have relatively poor brain penetration compared to its successors.
-
JNJ-61393215 : In human studies, JNJ-61393215 was rapidly absorbed with a time to maximum plasma concentration (Tmax) of 1.0-2.25 hours. It was developed with strategies to enhance brain penetration relative to this compound. Its average half-life in humans ranged from 13.6 to 24.6 hours, suggesting suitability for once-daily dosing.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | JNJ-61393215 |
|---|---|---|
| Species | Rat | Human |
| Tmax | ~1 hour (inferred) | 1.0 - 2.25 hours |
| Half-life (t1/2) | Not reported | 13.6 - 24.6 hours |
| Brain Penetration | Sufficient for target engagement | Optimized for improved CNS exposure |
| Key Finding | Achieved >80% OX1R occupancy in rat brain | Favorable PK profile for once-daily dosing in humans |
Data sourced from Bonaventure et al., 2017 and Brooks et al., 2023.
Logical Relationship and Experimental Workflow
The development of JNJ-61393215 represents a logical progression from this compound, focusing on refining properties essential for a successful CNS drug candidate. A key experimental method to confirm the efficacy of such compounds is the ex vivo receptor occupancy assay, which directly measures target engagement in the brain after systemic administration.
The workflow for an ex vivo receptor occupancy study is a multi-step process to quantify how much of the target receptor is bound by the investigational drug at various doses and time points.
Detailed Experimental Protocols
Protocol 1: In Vitro Functional Antagonism (Calcium Flux Assay)
This protocol measures the ability of a test compound to inhibit the increase in intracellular calcium ([Ca2+]i) triggered by an OX1R agonist.
-
Cell Culture: Seed HEK293 cells stably expressing the human or rat OX1R into 96-well, black, clear-bottom plates and culture overnight to allow adherence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with buffer to remove excess extracellular dye.
-
Compound Incubation: Add varying concentrations of the test compound (this compound or JNJ-61393215) or vehicle (DMSO) to the wells. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of an OX1R agonist (e.g., Orexin-A) to all wells simultaneously using an automated dispenser.
-
Data Acquisition: Immediately begin recording the change in fluorescence intensity over time for several minutes.
-
Analysis: The antagonist's potency is determined by calculating the inhibition of the agonist-induced fluorescence peak. Data are fitted to a four-parameter logistic equation to determine the IC50, which is then converted to a pKB value.
Protocol 2: Ex Vivo Receptor Occupancy by Autoradiography
This protocol quantifies the percentage of OX1R bound by the test compound in the brain after in vivo administration.
-
Animal Dosing: Administer this compound or JNJ-61393215 orally to rats at various doses. A vehicle group serves as the control (0% occupancy). A separate group is used to determine non-specific binding by co-administering a high concentration of a non-radiolabeled ligand.
-
Tissue Harvesting: At a time corresponding to the anticipated Tmax of the compound (e.g., 60 minutes), animals are euthanized, and brains are rapidly extracted and flash-frozen.
-
Cryosectioning: Mount the frozen brains onto a cryostat chuck. Cut 20 µm coronal sections at the level of a brain region rich in OX1R, such as the tenia tecta. Thaw-mount the sections onto microscope slides.
-
Radioligand Binding: Incubate the slides with a solution containing a specific OX1R radioligand (e.g., [3H]-SB-674042) at a concentration near its Kd. The unlabeled drug bound to the receptors from the in vivo dosing will compete with and prevent the binding of the radioligand.
-
Washing: After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand. Perform a final quick dip in distilled water.
-
Imaging: Dry the slides and appose them to a tritium-sensitive phosphor screen for 1-7 days. Scan the screen using a phosphorimager.
-
Data Analysis: Draw regions of interest (ROIs) over the tenia tecta. Quantify the radioactivity (specific binding) in the drug-treated groups and compare it to the vehicle-treated group. Percent receptor occupancy is calculated as: [1 - (Specific Binding_drug / Specific Binding_vehicle)] * 100
Summary and Conclusion
This compound served as a foundational lead compound, demonstrating that selective OX1R antagonism is a viable strategy for targeting anxiety-like behaviors. It proved the principle of achieving significant target engagement in the brain after oral administration.
JNJ-61393215 represents a refined and optimized successor. While maintaining high potency and selectivity for OX1R, it was engineered for improved pharmacokinetic properties, including enhanced brain penetration and a half-life suitable for clinical development in humans. The progression from this compound to JNJ-61393215 exemplifies a classic drug development strategy of iterative improvement to maximize therapeutic potential and druggability for CNS disorders.
References
Replicating the Promise of Selective Orexin-1 Receptor Antagonism: A Comparative Guide to JNJ-54717793 and its Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical findings for the selective orexin-1 receptor (OX1R) antagonist, JNJ-54717793. Due to a lack of publicly available independent replications from different laboratories for this specific compound, this guide broadens its scope to include conceptually similar studies on other selective OX1R antagonists. This approach allows for an objective comparison of the general findings and methodologies employed across various research groups in the evaluation of this therapeutic strategy for anxiety and panic disorders.
The orexin system, composed of orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[1] Originating from the lateral hypothalamus, orexin neurons project throughout the brain to areas critical for modulating fear and anxiety.[2][3] Preclinical evidence has strongly implicated the overactivation of this system, particularly through the OX1R, in the pathophysiology of panic and anxiety disorders, making selective OX1R antagonists a promising therapeutic avenue.[2][4]
This compound, a novel brain-penetrant, selective, and high-affinity OX1R antagonist developed by Janssen Research & Development, has been a key compound in demonstrating the potential of this mechanism. This guide will summarize the foundational findings for this compound and compare them with data from other selective OX1R antagonists to assess the replicability of the therapeutic concept across different studies.
Core Findings for this compound
Initial studies by Bonaventure and colleagues (2017) established this compound as a potent and selective antagonist for the OX1R. It demonstrated high affinity for the human and rat OX1R with approximately 50-fold selectivity over the OX2R. Ex vivo receptor binding studies confirmed that this compound crosses the blood-brain barrier and occupies OX1Rs in the rat brain following oral administration.
A key finding was the compound's efficacy in preclinical models of panic. In rats, this compound attenuated panic-like behaviors and associated cardiovascular responses induced by panicogenic stimuli such as carbon dioxide (CO2) inhalation and sodium lactate infusion. Crucially, these anxiolytic effects were achieved without inducing sedation or altering baseline locomotor activity. Furthermore, while dual orexin receptor antagonists are known to promote sleep, this compound had minimal effects on spontaneous sleep in wild-type rats and mice. However, in OX2R knockout mice, it selectively promoted REM sleep, confirming its in-vivo engagement of the OX1R target.
Comparative Analysis Across Laboratories
While direct replications of this compound's effects by independent labs are not readily found in the literature, several other research groups and pharmaceutical companies have investigated other selective OX1R antagonists. These studies provide a basis for conceptual replication of the key findings.
Data Presentation: Quantitative Comparison of Selective OX1R Antagonists
The following tables summarize the quantitative data from studies on this compound and other notable selective OX1R antagonists.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Laboratory/Company | Target | Ki (nM) | Selectivity (OX2/OX1) | Reference |
| This compound | Janssen | human OX1R | 16 | ~50-fold | |
| human OX2R | 700 | ||||
| JNJ-61393215 | Janssen | human OX1R | Data not specified | High | |
| Compound 56 | Janssen | human OX1R | High Affinity | Selective | |
| ACT-539313 | Actelion | human OX1R | Data not specified | High | |
| SB-334867 | GlaxoSmithKline | human OX1R | 40 | ~50-fold |
Note: Specific Ki values for all compounds were not consistently available in the reviewed literature. "High" affinity and selectivity are noted as described by the original authors.
Table 2: Efficacy in Preclinical Panic Models
| Compound | Laboratory/Company | Animal Model | Panicogen | Key Finding | Reference |
| This compound | Janssen / Indiana University | Rat | CO2, Sodium Lactate | Attenuated panic-like behaviors and cardiovascular responses | |
| JNJ-61393215 | Janssen / Indiana University | Rat | CO2 | Dose-dependent attenuation of CO2-induced panic-like behavior | |
| Compound 56 | Janssen | Rat | Sodium Lactate | Attenuated panic-like behaviors and cardiovascular responses | |
| SB-334867 | Various | Rat | CO2, Sodium Lactate | Blocks panic responses and anxiety-like behavior |
Table 3: Effects on Sleep
| Compound | Laboratory/Company | Animal Model | Key Finding | Reference |
| This compound | Janssen | Rat, WT Mouse | Minimal effect on spontaneous sleep | |
| OX2R KO Mouse | Selectively promoted REM sleep | |||
| JNJ-61393215 | Janssen | Rat | Minimal effect on spontaneous sleep | |
| Compound 56 | Janssen | Rat, WT Mouse | Did not alter spontaneous sleep |
The data across these different compounds and originating from various research settings consistently support the hypothesis that selective antagonism of the OX1R can produce anxiolytic and anti-panic effects without the sedative liability of dual orexin receptor antagonists. This conceptual replication strengthens the rationale for targeting OX1R in the treatment of anxiety disorders.
Experimental Protocols
To facilitate replication and comparison, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compound for OX1R and OX2R.
-
General Protocol:
-
Cell membranes expressing either human or rat recombinant OX1R or OX2R are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [3H]-SB-674042 for OX1R, [3H]-EMPA for OX2R) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor.
-
After incubation, the membranes are washed and the bound radioactivity is measured using liquid scintillation counting.
-
The IC50 (concentration of compound that inhibits 50% of radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Panic Provocation Models (e.g., CO2 Inhalation)
-
Objective: To assess the anti-panic efficacy of the compound.
-
General Protocol:
-
Rats are surgically implanted with telemetric devices to monitor cardiovascular parameters (mean arterial pressure, heart rate).
-
Animals are habituated to the testing chambers.
-
On the test day, animals are pre-treated with the test compound or vehicle via oral gavage.
-
After a set pre-treatment time, the animals are exposed to an elevated concentration of CO2 (e.g., 20%) for a short duration (e.g., 5 minutes).
-
Behavioral responses (e.g., freezing, social interaction time) and cardiovascular changes are recorded and analyzed.
-
The ability of the compound to attenuate the CO2-induced changes compared to the vehicle group is taken as a measure of its anti-panic effect.
-
Sleep-Wake Cycle Analysis
-
Objective: To determine the effect of the compound on sleep architecture.
-
General Protocol:
-
Animals (rats or mice) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Following a recovery period, animals are habituated to the recording chambers.
-
The test compound or vehicle is administered at a specific time (e.g., during the light phase).
-
EEG and EMG are continuously recorded for several hours post-dosing.
-
The recordings are scored for different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep).
-
Parameters such as sleep latency, duration of each sleep state, and number of state transitions are quantified and compared between the compound and vehicle groups.
-
Visualizing Pathways and Workflows
To further clarify the concepts and processes discussed, the following diagrams are provided.
Caption: Orexin-1 Receptor (OX1R) Signaling and Antagonism.
Caption: General Experimental Workflow for Preclinical OX1R Antagonists.
Conclusion
While direct, independent replication studies for this compound are not publicly available, the collective evidence from conceptually similar studies on other selective OX1R antagonists provides strong support for the foundational findings. Across different compounds and laboratories, selective OX1R antagonism consistently demonstrates the potential to attenuate panic and anxiety-like behaviors in preclinical models without the sedative effects that characterize dual orexin receptor antagonists. This cross-study consistency strengthens the therapeutic hypothesis and underscores the potential of this drug class for the treatment of anxiety and panic disorders. Future research, including clinical trials with compounds like JNJ-61393215, will be critical in translating these promising preclinical findings to human populations.
References
- 1. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Drugs for Panic Disorder: An Updated Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-54717793 and the Modulation of Anxiety Biomarkers: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced impact of novel anxiolytic compounds on biological markers is paramount. This guide provides a comparative analysis of JNJ-54717793, a selective orexin-1 receptor (OX1R) antagonist, and an alternative therapeutic strategy involving the antagonism of the P2X7 receptor (P2X7R). The focus is on their distinct mechanisms of action and their effects on relevant biomarkers of anxiety, supported by preclinical experimental data.
Executive Summary
This compound represents a targeted approach to anxiety and panic disorders by modulating the orexin neuropeptide system, which is critically involved in arousal and stress responses. Its primary impact is observed through the attenuation of neuronal hyperactivity in anxiety-related brain circuits. In contrast, P2X7 receptor antagonists offer a neuroinflammatory approach, targeting the cascade of events that link stress to inflammation and subsequent mood and anxiety symptoms. This comparison highlights two distinct yet potentially complementary strategies for the development of novel anxiolytics.
Data Presentation: this compound vs. P2X7 Receptor Antagonists
The following tables summarize the available quantitative data on the effects of this compound and representative P2X7 receptor antagonists on key behavioral and biological markers of anxiety. It is important to note that the experimental models and specific biomarkers measured differ between the studies, reflecting the distinct mechanisms of action.
Table 1: Effect of this compound on Behavioral and Cardiovascular Markers in a Panic Provocation Model
| Experimental Model | Compound | Dose (mg/kg, p.o.) | Measured Parameter | Result |
| CO2-Induced Panic in Rats[1] | This compound | 30 | Social Interaction Time | Attenuated CO2-induced anxiety behavior |
| CO2-Induced Panic in Rats[1] | This compound | 30 | Mean Arterial Pressure | Attenuated CO2-induced pressor response |
| CO2-Induced Panic in Rats[1] | This compound | 10 and 30 | Heart Rate | Attenuated CO2-induced bradycardia |
| Sodium Lactate-Induced Panic in Rats[2] | This compound | 30 | Social Interaction Time | Attenuated sodium lactate-induced anxiety behavior |
Table 2: Effect of P2X7 Receptor Antagonists on Behavioral and Inflammatory Biomarkers in Stress Models
| Experimental Model | Compound | Dose | Measured Parameter | Result |
| Chronic Unpredictable Stress in Rats[3] | A-438079 | Intracerebroventricular | Depressive- and anxiety-like behaviors | Prevented the development of stress-induced behaviors |
| Chronic Unpredictable Stress in Rats | Brilliant Blue G (BBG) | Intracerebroventricular | Depressive- and anxiety-like behaviors | Prevented the development of stress-induced behaviors |
| Chronic Unpredictable Stress in Rats | A-438079 / BBG | Intracerebroventricular | Hippocampal IL-1β levels | Attenuated stress-induced increase |
| Chronic Unpredictable Stress in Rats | A-438079 / BBG | Intracerebroventricular | NLRP3 Inflammasome Assembly | Attenuated stress-induced increase |
| Lipopolysaccharide (LPS) Induced Neuroinflammation in Mice | JNJ-55308942 | Not specified | Brain IL-1β release | Attenuated IL-1β release |
| Lipopolysaccharide (LPS) Induced Neuroinflammation in Mice | JNJ-55308942 | Not specified | Microglial Activation (Ki-67 positive cells) | Significantly blocked the increase in proliferating microglia |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and P2X7 receptor antagonists are illustrated in the following diagrams.
References
- 1. Evaluation of this compound a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7R antagonists in chronic stress-based depression models: a review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for JNJ-54717793
For research use only. Not for human or veterinary use.
This document provides crucial safety and logistical information for the proper handling and disposal of JNJ-54717793, a selective orexin-1 receptor antagonist. Given the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance. All procedures must be conducted in accordance with local regulations and institutional safety protocols.
Summary of Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C22H18F4N6O[1][2] |
| Molecular Weight | 458.41 g/mol [1][2] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (240 mg/mL)[2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are recommended for the disposal of this compound and associated materials. These protocols are based on general best practices for handling research chemicals of unknown hazard.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Spill Cleanup Procedure
In the event of a small spill of this compound powder or solution:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill:
-
For solid spills, gently cover the powder with absorbent material to prevent it from becoming airborne.
-
For liquid spills, surround the spill with a chemical absorbent dike or pads.
-
-
Absorb the Spill:
-
Carefully add an appropriate absorbent material (e.g., universal spill absorbent, vermiculite, or sand) to the spill, working from the outside in.
-
-
Collect the Waste:
-
Using a scoop or forceps, carefully collect the absorbed material and any contaminated debris.
-
Place the waste into a clearly labeled, sealable plastic bag or container designated for hazardous chemical waste.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a wipe with a cloth dampened with soapy water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Dispose of Waste:
-
Seal the waste container and label it as "Hazardous Waste" with the chemical name and date.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Disposal of Unused or Expired this compound
Do not dispose of this compound down the drain or in the regular trash.
-
Solid Compound:
-
Ensure the original container is securely sealed.
-
If the original container is compromised, place it within a larger, sealed, and compatible container.
-
Label the container as "Hazardous Waste" with the full chemical name.
-
-
Solutions of this compound:
-
Collect all solutions containing this compound in a dedicated, sealed, and chemically compatible waste container.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents.
-
-
Contact EHS:
-
Store the waste container in a designated satellite accumulation area.
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.
-
Disposal of Contaminated Laboratory Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Sharps:
-
Chemically contaminated sharps (e.g., needles, pipette tips) must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
-
Labware:
-
Disposable plastic and glass labware (e.g., vials, tubes, plates) that are visibly contaminated should be collected in a designated hazardous waste container.
-
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, bench paper, and other disposable PPE should be placed in a sealed bag or container labeled for hazardous waste.
-
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling JNJ-54717793
Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-54717793 is not publicly available. The following guidance is based on general safety protocols for handling potent, powdered research compounds and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work. Always adhere to your institution's safety guidelines.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), operational procedures for safe handling and storage, and general disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound as a selective orexin-1 receptor antagonist, a comprehensive approach to personal protection is critical to prevent accidental exposure.
Minimum Recommended PPE:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, chemical splash goggles and a face shield should be used.
-
Lab Coat: A fully buttoned laboratory coat is mandatory.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
For Weighing and Handling of Powder:
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 for powders) is essential to prevent inhalation of fine particles.
-
Gown: A disposable gown with tight-fitting cuffs should be worn over the lab coat.
Operational and Disposal Plans
1. Designated Handling Area: All work with this compound powder should be conducted in a designated area, such as a certified chemical fume hood, a powder-containment hood, or a glove box, to minimize the risk of inhalation and contamination.
2. Weighing and Transfer:
-
Handle the smallest amount of the compound necessary for the experiment.
-
To minimize dust generation, employ wet-handling techniques, such as gently dampening the powder with a suitable solvent if appropriate for the procedure.
-
Use dedicated spatulas and weighing papers.
3. Solution Preparation:
-
When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
All solution preparation should be performed within a certified chemical fume hood.
4. Storage:
-
Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
-
Follow the specific storage temperature guidelines provided by the supplier.[1]
5. Spill and Decontamination:
-
Have a spill kit readily available.
-
In case of a spill, evacuate the area and follow your institution's spill cleanup procedures for potent compounds.
-
Decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent after use.
6. Disposal:
-
Dispose of all waste, including empty containers, contaminated PPE, and unused compound, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C22H18F4N6O | N/A |
| Molecular Weight | 458.41 g/mol | N/A |
| CAS Number | 1628843-99-1 | N/A |
| Purity | 98.06% | [1] |
| Ki for hOX1R | 16 nM | [1] |
| Ki for hOX2R | 700 nM | [1] |
| Plasma EC50 | 85 ng/mL | [1] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | N/A |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | |
| Solubility in DMSO | ≥ 6 mg/mL | N/A |
Experimental Protocols
Preparation of a 6 mg/mL Solution (Example 1):
-
Prepare a 60.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
Preparation of a 6 mg/mL Solution (Example 2):
-
Prepare a 60.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in Saline and mix thoroughly.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
